Product packaging for Bismuth potassium iodide(Cat. No.:CAS No. 39775-75-2)

Bismuth potassium iodide

Cat. No.: B1229002
CAS No.: 39775-75-2
M. Wt: 755.697 g/mol
InChI Key: ONBIUAZBGHXJDM-UHFFFAOYSA-J
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Description

Historical Evolution of Iodo-Bismuthate Chemistry Research

The history of iodo-bismuthate chemistry is notably anchored by the development of Dragendorff's reagent in the mid-19th century. nih.govresearchgate.net Introduced in 1866 by the Estonian-German professor Johann Georg Noel Dragendorff, this reagent, a solution of potassium bismuth iodide, was originally formulated for the rapid screening of herbal products to detect alkaloids. nih.gov The reagent is prepared by dissolving bismuth subnitrate in an acid and mixing it with a concentrated solution of potassium iodide. researchgate.net This process first yields a black precipitate of bismuth(III) iodide (BiI₃), which then reacts with excess iodide ions to form the soluble, orange-colored tetraiodobismuthate(III) complex, K[BiI₄]. researchgate.net

For many years, Dragendorff's reagent, in various modified forms, has been a staple in analytical and pharmaceutical sciences for the colorimetric detection of alkaloids, with which it forms a characteristic orange or orange-red precipitate. nih.govresearchgate.net Its utility has expanded over time, finding applications in the production of surfactants, where modified versions are used to precipitate non-ionic surfactants from aqueous solutions. nih.govresearchgate.net The enduring relevance of potassium iodobismuthate solutions is highlighted by the inclusion of six different formulations in the European Pharmacopoeia. nih.govresearchgate.net While its origins are in analytical chemistry, the fundamental study of the bismuth-iodide system has paved the way for the advanced materials research seen today.

Academic Significance and Interdisciplinary Research Rationale

In recent years, the academic significance of bismuth potassium iodide and related iodo-bismuthates has surged, driven by the search for non-toxic, stable, and efficient materials for electronic and optoelectronic applications. nih.govmdpi.com A primary driver for this research is the quest for alternatives to lead-based perovskite solar cells, which, despite their high efficiency, suffer from issues of lead toxicity and environmental instability. nih.govmdpi.com Bismuth-based perovskites, with the general formula A₃Bi₂I₉ (where A can be an alkali metal cation like potassium), are promising due to bismuth's non-toxic nature and its isoelectronic relationship with lead(II). escholarship.orgnih.gov

The interdisciplinary appeal of these compounds is extensive:

Photovoltaics: Researchers are actively exploring potassium iodide (KI) as an additive or component in bismuth-based perovskites like Cs₃Bi₂I₉ to improve their performance. nih.govmdpi.com Incorporating KI has been shown to enhance the crystallinity and grain size of the perovskite film, passivate defects, and improve the power conversion efficiency (PCE) and stability of solar cell devices. nih.govmdpi.comresearchgate.net

Ferroelectrics: Certain organic-inorganic hybrid iodo-bismuthates exhibit ferroelectric properties. For instance, [1,4-butanediammonium]BiI₅ is a lead-free ferroelectric semiconductor with a high Curie temperature of 365 K and a small band gap, making it a candidate for applications in data storage and sensors. rsc.org

Photocatalysis: Bismuth halide perovskites are being investigated for their potential in the photoreduction of CO₂, a process that could help mitigate greenhouse gas emissions. researchgate.net

Solid-State Lighting: The tunable optical and electronic properties of multinary halidometalates, including copper- and silver-containing iodo-bismuthates, open up possibilities for their use in solid-state lighting applications. mdpi.combohrium.com

The rationale for this intense research focus is the potential to develop high-performance materials that are also environmentally benign, addressing key challenges in sustainable technology. nih.govmdpi.com

Structural Diversity and Coordination Chemistry of Bismuth-Iodide Systems

The bismuth-iodide system is renowned for its extraordinary structural diversity, giving rise to a vast array of anionic architectures. pdx.eduresearchgate.net This diversity is a function of the coordination tendencies of the Bi³⁺ cation, the nature of the counter-cation, and the reaction conditions. The fundamental building block is typically the [BiI₆]³⁻ octahedron, but these units can connect in various ways—sharing corners, edges, or faces—to form discrete clusters or extended polymeric structures. escholarship.orgmdpi.com

The coordination chemistry of bismuth(III) iodide allows for the formation of numerous polynuclear iodo-bismuthate anions. researchgate.net These can range from discrete (0-dimensional) anions to 1-, 2-, or 3-dimensional polymers. The dimensionality and specific structure of the anionic framework have a profound impact on the material's electronic and optical properties. rsc.orgacs.org

Key structural motifs observed in iodo-bismuthate chemistry include:

Discrete Anions (0D): These are isolated clusters of BiI₆ octahedra. Examples include the binuclear [Bi₂I₉]³⁻, which consists of two face-sharing octahedra, and the tetranuclear [Bi₄I₁₆]⁴⁻. pdx.edumdpi.com More complex discrete anions like [Bi₃I₁₁]²⁻ have also been reported. pdx.edu

Polymeric Chains (1D): One-dimensional chains are common and can be formed by corner-sharing or edge-sharing octahedra. The [BiI₄]⁻ anion often forms edge-sharing chains, while the [BiI₅]²⁻ anion can form corner-sharing zigzag chains. rsc.orgacs.org

Layered Structures (2D): Two-dimensional sheets can be formed, as seen in the layered defect-perovskite structure of K₃Bi₂I₉. escholarship.org

Framework Structures (3D): While less common than for lead halides, 3D structures can be achieved, often in perovskite-related materials. escholarship.org

The choice of cation, particularly large organic cations, plays a crucial templating role in determining the final structure of the iodo-bismuthate anion. rsc.org The size, shape, and charge of the cation influence the packing of the inorganic framework. Furthermore, non-covalent interactions, such as hydrogen bonds between the organic cations and the iodide ligands, are critical in stabilizing these hybrid structures. mdpi.com

Below is a table summarizing the structural diversity found in various iodo-bismuthate systems.

Anionic MoietyDimensionalityConnectivityExample Compound(s)Crystal System
[BiI₅]²⁻1DCorner-sharing octahedra(H₃NC₁₈H₂₄S₂NH₃)BiI₅Orthorhombic
[BiI₄]⁻1DEdge-sharing octahedra[C₆H₉N₂O][BiI₄]-
{[Bi₃I₁₀]}⁻1DCondensed {Bi₄I₁₆} units(N-MePy)[Bi₃I₁₀]-
[Bi₂I₉]³⁻0DFace-sharing bioctahedraCs₃Bi₂I₉Hexagonal
[Bi₃I₁₁]²⁻0DThree cis face-sharing octahedra[Co(TMphen)₃][Bi₃I₁₁]Monoclinic
[Bi₄I₁₆]⁴⁻0DEdge-sharing {Bi₂I₁₀} units[C₅H₁₂NO]₄[Bi₄I₁₆]-
{[Bi₂M₂I₁₀]}²⁻ (M=Cu, Ag)1DInterconnected {Bi₂I₁₀} unitsCat₂{[Bi₂Cu₂I₁₀]}Triclinic or Monoclinic

Data sourced from references escholarship.orgmdpi.compdx.edursc.orgacs.orgrsc.org. Note that the crystal system can vary depending on the specific cation and synthesis conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BiI4K B1229002 Bismuth potassium iodide CAS No. 39775-75-2

Properties

IUPAC Name

bismuth;potassium;tetraiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Bi.4HI.K/h;4*1H;/q+3;;;;;+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBIUAZBGHXJDM-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[K+].[I-].[I-].[I-].[I-].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BiI4K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

755.6966 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39775-75-2, 41944-01-8
Record name Potassium tetraiodobismuthate
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Record name Bismuth potassium iodide
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Record name Tetrapotassium heptaiodobismuthate
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Synthetic Methodologies and Crystal Growth Techniques

Solution-Phase Synthesis Approaches

Solution-phase methods are widely employed for their versatility in producing a range of bismuth-iodine materials, from powders to thin films, by controlling reaction parameters in a liquid medium.

Precipitation-Based Synthesis

Precipitation is a direct method for synthesizing insoluble bismuth-iodine compounds by mixing precursor solutions. A classic example is the formation of Dragendorff's reagent, where a bismuth salt solution is mixed with a concentrated solution of potassium iodide in a dilute acid. wikipedia.orgingentaconnect.comomanchem.com This reaction initially causes the precipitation of black bismuth iodide (BiI₃). wikipedia.org In the presence of excess potassium iodide, this precipitate can redissolve to form a soluble, orange-colored complex called potassium tetraiodobismuthate (KBiI₄). wikipedia.org

The general reaction for the precipitation of bismuth iodide is: Bi³⁺ + 3KI → BiI₃↓ + 3K⁺ wikipedia.org

This principle is also used in analytical chemistry to test for the presence of Bi³⁺ ions; adding potassium iodide to a sample solution will produce a black precipitate of bismuth iodide if bismuth ions are present. homescience.net The synthesis conditions, such as precursor concentration and the pH of the medium, are critical. An acidic environment is typically required to prevent the hydrolysis of bismuth ions. wikipedia.orgomanchem.com

Table 1: Parameters for Precipitation-Based Synthesis

Precursors Solvent/Medium Product Key Observations
Bismuth subnitrate, Potassium iodide Dilute acetic or tartaric acid BiI₃ precipitate, KBiI₄ complex A black precipitate of BiI₃ forms first, which dissolves in excess KI to form an orange solution of KBiI₄. wikipedia.org

Solvothermal and Hydrothermal Methods for Controlled Morphology

Solvothermal and hydrothermal syntheses are powerful techniques for controlling the size, shape, and crystallinity of bismuth-iodine compounds. These methods involve a chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal).

By carefully selecting precursors, solvents, and reaction conditions like temperature and time, a variety of morphologies can be achieved for bismuth oxyiodide (BiOI). rsc.orgrsc.orgnih.gov For instance, using bismuth nitrate (B79036) and potassium iodide as precursors in ethylene (B1197577) glycol as a solvent and template can produce 3D flower-like or mesoporous microsphere structures of BiOI. publish.csiro.aunih.govjove.com The reaction temperature and duration are key factors; temperatures above 120°C are often necessary for the crystallization of BiOI, while shorter reaction times may lead to amorphous products or iodine-deficient phases. jove.com The use of additives, like mannitol, can further direct the crystal growth to favor specific facets and prevent particle aggregation.

Table 2: Solvothermal/Hydrothermal Synthesis Parameters for BiOI

Bismuth Precursor Iodine Precursor Solvent/Template Temperature (°C) Time (h) Resulting Morphology
Bi(NO₃)₃·5H₂O KI Ethylene Glycol 126 18 2-3 µm mesoporous microspheres. nih.govjove.com
Bi(NO₃)₃ KI Diethylene Glycol Not specified Not specified 3D flower-like nanostructures. publish.csiro.au
Bi(NO₃)₃·5H₂O KI Ethylene Glycol >120 <18 Incompletely formed 3D structures. jove.com

Successive Ionic Layer Adsorption and Reaction (SILAR) for Thin Film Deposition

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a simple, room-temperature technique for depositing thin films onto a substrate. It involves the sequential immersion of the substrate into cationic and anionic precursor solutions, with a rinsing step in between to remove loosely bound ions.

For bismuth oxyiodide (BiOI) thin films, a substrate is typically dipped first into an aqueous solution of a bismuth salt, such as bismuth nitrate, and then, after rinsing, into a solution of potassium iodide. researchgate.netresearchgate.netscispace.com This cycle is repeated multiple times to build up a film of the desired thickness. researchgate.net The resulting films often have a flake-like or flower-shaped microstructure. researchgate.netresearchgate.net Post-deposition annealing at various temperatures can be used to improve the crystallinity and electronic properties of the BiOI films. researchgate.net The SILAR method is valued for its simplicity and cost-effectiveness in creating uniform films for applications like solar cells. researchgate.netscispace.com

Table 3: Typical SILAR Deposition Parameters for BiOI Thin Films

Cationic Precursor Anionic Precursor Substrate Number of Cycles Post-Treatment Resulting Film Characteristics
Bismuth (III) nitrate pentahydrate (0.1M in HNO₃) Potassium iodide (0.05M in DI water) Microscope glass 30 Annealing (350-450°C) Flake morphology, flower-like agglomerates. researchgate.net
Bismuth nitrate pentahydrate (5mM) Potassium iodide (5mM) TiO₂-coated FTO glass 3, 5, 7 None specified Nanoplates of BiOI on TiO₂. scispace.com

Solid-State Reaction Pathways

Solid-state synthesis involves the reaction of solid precursors, often at elevated temperatures or through mechanical action, eliminating the need for solvents. A simple and eco-friendly solid-state method for producing bismuth oxyhalides is mechanical grinding.

In a typical synthesis, bismuth nitrate pentahydrate and a potassium halide (like potassium iodide or potassium iodate) are ground together in an agate mortar. mdpi.com The mechanical energy from grinding can drive the chemical reaction to completion in a short amount of time. For instance, grinding bismuth(III) nitrate pentahydrate with potassium iodate (B108269) leads to a chemical reaction, forming a precursor that can be calcined at temperatures like 300-400°C to yield pure BiOIO₃. mdpi.com Further heating to higher temperatures (e.g., 500°C) can cause decomposition and the formation of other phases like Bi₅O₇I. mdpi.com

Table 4: Solid-State Synthesis of Bismuth Oxyiodates

Bismuth Precursor Iodine Precursor Method Temperature (°C) Product
Bi(NO₃)₃·5H₂O KIO₃ Grinding followed by calcination 300 - 400 Orthorhombic BiOIO₃. mdpi.com

Electrochemical Synthesis Protocols for Bismuth Iodide and Oxyiodide Films

Electrochemical synthesis offers excellent control over the deposition process by manipulating parameters like potential and electrolyte composition. This method can be used to selectively synthesize either bismuth iodide (BiI₃) or bismuth oxyiodide (BiOI) thin films. chemrxiv.orgchemrxiv.orgresearchgate.net

The synthesis is typically carried out in an acidic bath containing a bismuth salt (e.g., bismuth nitrate), an iodine source, and a supporting electrolyte. chemrxiv.orgchemrxiv.org The key to selective synthesis is controlling the pH of the bath. chemrxiv.orgresearchgate.net

At low pH (e.g., 0.2-0.5): Bismuth exists predominantly as free Bi³⁺ ions. These ions react with electrochemically generated iodide ions to form bismuth triiodide (BiI₃) films, which often consist of micron-sized platelet crystallites. chemrxiv.orgchemrxiv.orgresearchgate.net

At higher pH (e.g., 1.0-2.0): Bismuth is primarily complexed. These complexes react with iodide ions to form bismuth oxyiodide (BiOI), which can exhibit morphologies like interlinked nano-disks. chemrxiv.orgchemrxiv.orgresearchgate.net

Linear sweep voltammetry is used to identify the potential window where iodine can be reduced to iodide without the simultaneous reduction of bismuth ions, allowing for a controlled chemical reaction at the electrode surface. chemrxiv.org

Table 5: Electrochemical Synthesis of Bismuth Iodide and Oxyiodide Films

Bath Constituents pH Deposition Potential Product Morphology
Bismuth nitrate, sodium nitrate, iodine, ethylene glycol 0.2 +200 mV vs. Ag/AgCl BiI₃ Micron-size platelet crystallites. chemrxiv.orgchemrxiv.org

Gel Growth Techniques for Single Crystal Formation

The gel growth technique is an effective method for growing high-quality single crystals of compounds that are sparingly soluble or decompose at their melting point, such as bismuth iodide. primescholars.comignited.in This method relies on the slow diffusion of reactants through a gel matrix, which suppresses convection and controls nucleation, leading to the formation of well-defined crystals at ambient temperature. primescholars.comignited.in

In a typical single diffusion setup for growing BiI₃ crystals, a silica (B1680970) gel is prepared, often by mixing sodium metasilicate (B1246114) with an acid. primescholars.comimedpub.com One of the reactants, such as bismuth chloride, is incorporated into the gel. ignited.inimedpub.com After the gel sets, a solution of the second reactant, potassium iodide, is carefully poured on top. primescholars.comimedpub.com The potassium iodide slowly diffuses into the gel, reacting with the bismuth ions to form BiI₃ crystals over a period of days or weeks. ignited.inimedpub.com By carefully controlling parameters like pH, gel density, and reactant concentrations, good quality hexagonal BiI₃ crystals can be obtained. primescholars.comimedpub.com A similar method using potassium iodate as the supernatant can be used to grow crystals of bismuth iodate (Bi(IO₃)₃). primescholars.com

Table 6: Gel Growth Parameters for Bismuth-Iodine Single Crystals

Crystal Gel System Reactant in Gel Supernatant Reactant Growth Time Result
BiI₃ Silica gel (Sodium metasilicate + Acetic Acid) Bismuth Chloride Potassium Iodide (1M) 33 days Hexagonal BiI₃ crystals. imedpub.com

Morphological Control and Nanostructure Fabrication

The morphology and structure of bismuth potassium iodide (K₃Bi₂I₉) at the nanoscale are pivotal in determining its physical and chemical properties, thereby influencing its performance in various applications. Researchers have explored several synthetic strategies to control the shape and size of K₃Bi₂I₉, leading to the fabrication of diverse nanostructures, including microspheres, quantum dots, thin films, and platelets.

Microsphere Formation

The synthesis of this compound in microspherical forms is an area of interest due to the potential advantages offered by this morphology, such as high surface area and altered light-scattering properties. While specific protocols for the direct synthesis of K₃Bi₂I₉ microspheres are not extensively documented in the reviewed literature, methods employed for analogous perovskite and metal oxide materials provide insight into potential synthetic routes.

One common approach for creating microspheres is the solvothermal method . This technique involves the reaction of precursors in a solvent at temperatures above its boiling point within a sealed vessel, such as an autoclave. For instance, the solvothermal synthesis of uniform hierarchical microspheres of other complex oxides has been achieved using specific binary solvent systems, such as ethylenediamine (B42938) and water, which play a crucial role in directing the self-assembly of nanosheets into three-dimensional spherical structures. researchgate.net Another related technique involves the use of templates, such as pollen grains or polymer spheres, around which the desired material is deposited, followed by the removal of the template, typically through calcination, to leave behind hollow microspheres.

Furthermore, perovskite nanocrystals, including those of bismuth halides, have been encapsulated within porous silica microspheres. sciopen.com This method involves synthesizing the perovskite nanocrystals separately and then embedding them into the porous matrix, which can enhance their stability. While this does not produce pure K₃Bi₂I₉ microspheres, it represents a method for creating composite microspherical materials containing the compound.

Surfactant-free synthesis has also been employed to create micron-scale spherical motifs of titania-based perovskites, where the hydrolysis rate of the precursor is controlled to promote the formation of porous spheres. nsf.gov These examples suggest that solvothermal and template-assisted methods are promising avenues for the future development of synthetic protocols specifically for K₃Bi₂I₉ microspheres.

Quantum Dot Synthesis

This compound quantum dots (QDs) are of significant interest due to the quantum confinement effects that arise at the nanoscale, leading to size-tunable optical and electronic properties. While detailed protocols specifically for K₃Bi₂I₉ QDs are emerging, the synthesis of other lead-free bismuth halide perovskite nanocrystals, particularly the cesium analogue Cs₃Bi₂I₉, offers established methodologies that are likely applicable. rsc.org

The most common methods for synthesizing perovskite QDs are hot-injection and ligand-assisted reprecipitation (LARP) . rsc.orgsigmaaldrich.com

The hot-injection method involves the rapid injection of a precursor solution (e.g., a cesium or potassium salt) into a hot solution containing the other precursors (bismuth iodide) and stabilizing ligands, typically long-chain carboxylic acids and amines like oleic acid and oleylamine. rsc.orgnih.gov The sudden temperature change induces nucleation and subsequent growth of the nanocrystals, which is then quenched to control their size.

The LARP method is a simpler, room-temperature technique. It involves dissolving the precursors (e.g., KI and BiI₃) in a polar solvent in which they are soluble (like N,N-dimethylformamide, DMF) and then rapidly injecting this solution into a nonpolar solvent (like toluene) in which they are insoluble. sigmaaldrich.comsigmaaldrich.com The presence of ligands, such as oleic acid and oleylamine, in the nonpolar solvent is crucial for capping the nanocrystals as they precipitate, thereby controlling their size and preventing aggregation. researchgate.netresearchgate.netosti.gov This technique has been successfully applied to produce colloidal solutions of related (CH₃NH₃)₃Bi₂I₉ QDs. sigmaaldrich.com

The synthesis of quantum-confined bismuth iodide perovskite nanocrystals within the pores of mesoporous matrices has also been demonstrated as a method to precisely control nanocrystal size. rsc.org By using matrices with different pore diameters, the growth of the Cs₃Bi₂I₉ nanocrystals is physically constrained, leading to quantum confinement effects. rsc.org This spatial confinement approach offers another route to fabricating this compound QDs with tailored properties.

Synthesis MethodKey FeaturesTypical Ligands
Hot-Injection Injection of precursors into a hot solution to induce nucleation and growth. Allows for good control over nanocrystal size and crystallinity.Oleic acid, Oleylamine
Ligand-Assisted Reprecipitation (LARP) Room-temperature method involving rapid injection of a precursor solution into a non-polar anti-solvent containing ligands.Oleic acid, Oleylamine
Mesoporous Matrix Confinement Growth of nanocrystals within the pores of a matrix (e.g., silica) to physically control their size and induce quantum confinement.Dependent on matrix surface

Thin Film Deposition and Grain Size Control

The fabrication of high-quality thin films of this compound is essential for its application in optoelectronic devices. Control over the film's morphology, particularly the grain size and the absence of pinholes, is critical for efficient device performance. sigmaaldrich.com Several techniques have been employed for the deposition of K₃Bi₂I₉ and related bismuth halide perovskite thin films.

A facile one-step spin coating method has been used to synthesize inorganic K₃Bi₂I₉ perovskite thin films. worldscientific.com This method involves spin-coating a precursor solution, containing potassium iodide (KI) and bismuth iodide (BiI₃) dissolved in a solvent mixture like DMF/DMSO, onto a substrate. worldscientific.com The study found that depositing the film on preheated substrates resulted in better surface coverage and fewer voids. worldscientific.com

A two-step co-evaporation approach has also been developed for fabricating A₃Bi₂I₉ (A = Cs, Rb) polycrystalline films, a method that can be adapted for potassium-based analogues. rsc.orgresearchgate.net This process involves an initial dual-source thermal evaporation of the metal halide (e.g., KI) and bismuth iodide (BiI₃) onto a substrate, followed by a post-deposition annealing step. rsc.orgresearchgate.net Annealing under a BiI₃ vapor was found to be crucial for significant grain growth, increasing the average grain size from around 100 nm in as-deposited films to over 2 µm for some compositions. rsc.org

Another approach is the vapor-assisted solution process (VASP) , which has been used for (CH₃NH₃)₃Bi₂I₉ perovskite films. This technique involves first depositing a film of BiI₃ and then exposing it to the vapor of the other precursor (e.g., methylammonium (B1206745) iodide) to convert it into the final perovskite film. This allows for controlled formation and can lead to films with large submicron to micron-sized grains. sigmaaldrich.com

The table below summarizes key findings from studies on controlling grain size in bismuth-based iodide thin films.

Deposition TechniquePrecursorsKey Control ParametersResulting Grain SizeReference
One-Step Spin CoatingKI, BiI₃ in DMF/DMSOSubstrate preheatingImproved film coverage worldscientific.com
Two-Step Co-evaporationCsI/RbI, BiI₃Post-deposition annealing under BiI₃ vapor> 200 nm to > 2 µm rsc.orgresearchgate.net
Vapor-Assisted Solution Process (VASP)BiI₃, CH₃NH₃I vaporReaction time, vacuum level300 nm to > 1.2 µm sigmaaldrich.com

Formation of Platelet Crystallites and Flake-like Particles

The synthesis of two-dimensional (2D) nanostructures, such as platelets and flakes, is of interest due to their high surface-area-to-volume ratio and anisotropic properties. For this compound and related compounds, several methods have led to the formation of such morphologies.

Research on Cs₃Bi₂I₉, a close analogue to K₃Bi₂I₉, has shown the growth of flake-like particles on top of pre-existing hexagonal particles following a photocatalytic reaction. researchgate.netrsc.org This suggests that the morphology can evolve under specific reaction conditions.

The deposition of bismuth oxyhalide solid solutions, which are structurally related, has been shown to produce disk-shaped platelets . In one example, using bismuth nitrate, potassium iodide, and potassium bromide as precursors in an aqueous solution resulted in crystallites with diameters of 0.1-0.6 µm and thicknesses of 0.01-0.03 µm. The control over stoichiometry, particularly creating a nitrate-deficient environment, was crucial for forming the desired platelet structure.

Furthermore, theoretical studies suggest that using a smaller cation like potassium (K⁺) in place of cesium (Cs⁺) in the A₃Bi₂I₉ structure could inherently favor the formation of layered 2D structures over 0D (dimer) structures. worldscientific.com This intrinsic structural tendency makes the K₃Bi₂I₉ system a promising candidate for the targeted synthesis of platelet and flake-like morphologies.

Advanced Structural Elucidation and Crystallographic Studies

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single crystal X-ray diffraction (SCXRD) provides the most definitive data on the atomic arrangement within a crystal lattice. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern to determine the electron density distribution, and thus the positions of the atoms.

The analysis of bismuth potassium iodide (specifically the K₃Bi₂I₉ stoichiometry) reveals that it crystallizes in the monoclinic system. researchgate.net This crystal system is characterized by three unequal axes, with one angle being non-orthogonal (not 90°). The specific space group identified for K₃Bi₂I₉ is P2₁/n. researchgate.netescholarship.org This designation provides detailed information about the symmetry elements present within the unit cell. The determination of the crystal system and space group is a critical first step in a complete structural analysis.

Table 1: Crystallographic Data for this compound (K₃Bi₂I₉)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n

In the crystal structure of K₃Bi₂I₉, the bismuth atoms are at the center of a coordination environment defined by surrounding iodine atoms. Each bismuth atom is octahedrally coordinated by six iodine atoms, forming [BiI₆]³⁻ octahedra. researchgate.net These octahedra are not isolated but are linked by sharing corners, resulting in a two-dimensional layered structure. researchgate.net The arrangement of these polyhedra is a key feature of the K₃Bi₂I₉ structure type, which is considered a layered defect-perovskite. escholarship.orgosti.gov This is distinct from other A₃Bi₂I₉ compounds (where A can be other alkali metals like Rb or Cs) which can form structures with isolated bioctahedral [Bi₂I₉]³⁻ anions. escholarship.orgosti.gov The bismuth(III) ion's tendency to form structures with lower dimensionality is a notable aspect of its crystal chemistry. escholarship.org

Detailed SCXRD analysis allows for the precise determination of the distances between atoms and the angles between their bonds. In related iodobismuthate structures, the I–Bi–I bond angles can vary significantly, with cis angles ranging from approximately 82° to 100° and trans angles from about 168° to 178°. mdpi.com The intra-ionic Bi···Bi distances in more complex, tetranuclear [Bi₄I₁₆]⁴⁻ clusters have been observed to be around 4.874 Å. mdpi.com The refinement of the crystal structure data involves minimizing the difference between the observed diffraction intensities and those calculated from the proposed structural model. This process yields the final atomic coordinates and displacement parameters, providing a highly accurate picture of the crystal structure.

Analysis of Coordination Geometry and Polyhedral Arrangement

Powder X-ray Diffraction (XRD) Characterization

Powder X-ray diffraction (XRD) is a versatile technique used to analyze polycrystalline materials. It provides information on the crystalline phases present, their purity, and lattice parameters.

Powder XRD patterns are used to confirm the formation of the desired crystalline phase of this compound and to assess its purity. The positions and relative intensities of the diffraction peaks in an experimental pattern are compared to a reference pattern from a database (like the JCPDS card no. 23-0847 for Cs₃Bi₂I₉, a related compound) or a pattern calculated from single-crystal data. nih.gov The presence of sharp, well-defined peaks indicates a highly crystalline material. nih.gov Conversely, the absence of peaks from potential starting materials (like BiI₃) or other impurity phases confirms the crystalline purity of the sample. nih.gov For instance, in the synthesis of related perovskite films, XRD can show the reduction of BiI₃ peaks upon the addition of potassium iodide. nih.gov

The precise positions of the diffraction peaks in a powder XRD pattern are related to the dimensions of the unit cell, known as the lattice parameters. By refining the experimental data, often using methods like Rietveld refinement, accurate lattice parameters can be obtained. acs.org For example, in a study of Rb₃Bi₂I₉, Rietveld refinement of the XRD pattern confirmed a monoclinic structure with space group P2₁/n and yielded specific lattice parameters. acs.org This refinement process is crucial for understanding how factors like composition or external pressure can influence the crystal structure. acs.orgnih.gov

Crystallinity and Grain Size Determination

The crystallinity and grain size of this compound and related compounds are critical parameters that influence their optoelectronic properties. These characteristics are primarily investigated using X-ray diffraction (XRD). XRD patterns reveal the crystalline structure of the material, with sharp, intense diffraction peaks indicating a highly crystalline nature. mdpi.com

In studies involving lead-free perovskites, the incorporation of potassium iodide (KI) into materials like Cesium Bismuth Iodide (Cs₃Bi₂I₉) has been shown to significantly improve the crystallinity of the resulting thin films. mdpi.com The analysis of XRD data allows for the identification of specific crystal planes. For instance, in Cs₃Bi₂I₉ perovskites modified with KI, characteristic peaks corresponding to the (101), (004), (006), (202), (203), (204), and (0012) planes confirm the formation of the desired hexagonal crystalline phase. mdpi.comnih.gov

The Scherrer formula is frequently applied to XRD data to calculate crystallographic properties such as the average grain size (D), dislocation density (δ), and the number of crystallites per unit area (N). Research on bismuth iodide (BiI) and bismuth oxyiodide (BiOI) thin films, synthesized using bismuth nitrate (B79036) and potassium iodide, demonstrates how these parameters vary with reactant concentrations.

Table 1: Crystallographic Parameters of Bismuth Iodide Thin Films at Different Reactant Concentrations. researchgate.netscielo.br
Concentration (M)Average Grain Size (D) (nm)Dislocation Density (δ) (lines/nm²)Number of Crystallites (N) (1/nm²)
10⁻⁴32.129.71 x 10⁻⁴15.42 x 10⁻³
10⁻³28.5212.28 x 10⁻⁴19.55 x 10⁻³
10⁻²24.3116.92 x 10⁻⁴26.93 x 10⁻³
10⁻¹21.1522.38 x 10⁻⁴35.61 x 10⁻³

Electron Microscopy for Microstructural and Nanostructural Analysis

Electron microscopy techniques are indispensable for visualizing the microstructure and nanostructure of this compound compounds. Scanning Electron Microscopy (SEM) provides information on surface topography, while Transmission Electron Microscopy (TEM) offers higher resolution insights into the material's internal nanostructure and particle size. These imaging techniques are often coupled with Energy Dispersive X-ray Spectroscopy (EDS/EDX) for elemental analysis.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a key technique for examining the surface morphology of thin films containing this compound. SEM images reveal critical information about grain size, shape, uniformity, and film coverage.

In studies of Cs₃Bi₂I₉ perovskite films, the addition of potassium iodide (KI) was found to have a profound effect on the surface morphology. mdpi.comresearchgate.net The incorporation of KI promotes the growth of larger, more uniform grains and reduces voids, leading to a smoother and more compact film. mdpi.com This improved morphology is crucial for applications in devices like solar cells. For instance, without KI, the films may show unreacted BiI₃, whereas the addition of KI helps to passivate the structure and improve film quality. nih.gov The thickness of the perovskite layer has also been observed to increase with KI addition, from approximately 365.2 nm to 540.9 nm in one study, which allows for more efficient light absorption. mdpi.com

However, the morphology can vary significantly depending on the specific compound. For example, SEM analysis of potassium bismuth iodide (K₃Bi₂I₉) thin films revealed an island-like morphology where the grains grew parallel to the substrate but lacked interconnection, indicating an inhomogeneous film. researchgate.net

Table 2: Morphological Changes Observed by SEM upon KI Incorporation in Cs₃Bi₂I₉ Films. mdpi.com
ParameterWithout KI (K-0)With 2 vol% KI (K-2)
Grain SizeSmaller, less uniformLarger, more uniform
Film CompactnessLess compact, potential voidsHighly compact and smooth
Film Thickness~365.2 nm~540.9 nm

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size

Transmission Electron Microscopy (TEM) is utilized for higher-magnification imaging to analyze the nanostructure, particle size, and crystallinity at the nanoscale. TEM can resolve individual nanoparticles and even the lattice structure of crystalline materials.

For related bismuth-based compounds synthesized using potassium iodide, such as bismuth oxyiodide (BiOI), TEM analysis has been crucial for determining the size and shape of the resulting nanomaterials. Studies have shown that BiOI can form nanosheets composed of tiny nanoparticles with sizes less than 20 nm. chalcogen.ro Another study using a sonochemical process at room temperature also produced BiOI nanoparticles with a size of about 20 nm as confirmed by TEM. mdpi.com

High-Resolution TEM (HRTEM) provides even more detailed structural information. In studies of core-shell structures where a BiOI precursor was used, HRTEM images can clearly show the interface between different material layers and confirm their crystalline or amorphous nature. d-nb.info The corresponding Fast Fourier Transform (FFT) patterns derived from HRTEM images provide information about the crystal structure and orientation of a specific area, confirming whether a material is single-crystalline, polycrystalline, or amorphous. d-nb.info

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often integrated with SEM or TEM. It works by detecting characteristic X-rays emitted from a sample when struck by the electron beam, allowing for the identification and quantification of the elements present. thermofisher.combruker.com

When applied to this compound and related compounds, EDS confirms the presence of the constituent elements (Bismuth, Potassium, Iodine, and others like Oxygen or Cesium where appropriate). For example, in an analysis of sonochemically-prepared BiOI, EDS confirmed the material was composed of bismuth (58.1%), oxygen (33.8%), and iodide (6.1%). mdpi.com

Beyond simple composition, EDS can perform elemental mapping. This powerful feature scans an area of the sample and generates images that show the spatial distribution of each detected element. jeol.com This visualization confirms whether the elements are distributed homogeneously throughout the material or if they are segregated into different phases or regions. bruker.com In core-shell nanostructures, for instance, elemental mapping can visually verify the conformal coating of one material around another, providing clear evidence of the intended architecture. d-nb.info This is crucial for understanding the chemical uniformity and structure of complex materials.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for investigating the bonding and structural dynamics within a material. By analyzing the interaction of light with molecular vibrations, one can gain insights into the material's fundamental properties.

Raman Spectroscopy for Vibrational Modes and Exciton (B1674681)–Phonon Interactions

Raman spectroscopy is an effective experimental method for analyzing vibrational modes and the interactions between excitons (electron-hole pairs) and phonons (quantized lattice vibrations). researchgate.netmdpi.com In bismuth iodide-based materials, strong Raman scattering is indicative of high polarizability and significant exciton-phonon interactions. researchgate.net

Studies on cesium bismuth iodide (Cs₃Bi₂I₉), a compound structurally related to potassium bismuth iodide, have identified several characteristic Raman peaks. Two prominent peaks are consistently observed at approximately 113.9 cm⁻¹ and 146.5 cm⁻¹. researchgate.netmdpi.com The peak at 146.5 cm⁻¹ is assigned to the symmetric stretching of the terminal Bi-I bonds, while the peak at 113.9 cm⁻¹ corresponds to an intense zone-center phonon mode. mdpi.com In bismuth tri-iodide (BiI₃), an interaction between excitons and the main vibrational mode at 3.4 THz (equivalent to 113 cm⁻¹) has been identified through resonant Raman scattering. aps.org

Detailed analysis of Cs₃Bi₂I₉ films reveals a set of major peaks near 65, 93, and 148 cm⁻¹, with additional shoulders around 104 and 120 cm⁻¹. uanl.mx The higher energy peaks are associated with the stretching of terminal (~148 cm⁻¹) and bridging (~104 cm⁻¹) Bi-I bonds within the isolated [Bi₂I₉]³⁻ anionic units. uanl.mx The low-frequency mode at approximately 65 cm⁻¹ is described by the interactions of these units with the cesium cations. uanl.mx The strength of the exciton-phonon interaction is influenced by crystal defects and the spatial interactions within the isolated Bi₂I₉³⁻ clusters. researchgate.net

Table 1: Prominent Raman Peaks in Bismuth Iodide Compounds
CompoundRaman Peak (cm⁻¹)AssignmentReference
Cesium Bismuth Iodide (Cs₃Bi₂I₉)146.5Terminal Bi-I symmetric stretch mdpi.com
113.9Zone center C(G) phonon mode mdpi.com
Cs₃Bi₂I₉ Films~148Terminal Bi-I bond stretching uanl.mx
~104Bridging Bi-I bond stretching uanl.mx
~65Interaction with Cs⁺ cations uanl.mx
Bismuth Tri-iodide (BiI₃)113Main vibrational mode interacting with excitons aps.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a standard technique for identifying functional groups in molecules by measuring the absorption of infrared radiation corresponding to specific bond vibrations. wvu.edu While extensively used for organic compounds, its application to simple inorganic materials like bismuth potassium iodide has specific considerations.

The fundamental vibrations of heavy atom bonds, such as the bismuth-iodine (Bi-I) or potassium-iodide (K-I) bonds, occur at very low frequencies. rjpbcs.com For instance, the calculated fundamental vibration for potassium iodide is approximately 210.6 cm⁻¹, and the C-I bond vibration is found around 500 cm⁻¹. rjpbcs.com These frequencies fall into the far-infrared region of the electromagnetic spectrum, which is below the typical range (4000-400 cm⁻¹) of standard mid-IR spectrometers. rjpbcs.com Consequently, direct detection of these specific metal-halide bonds often requires specialized equipment.

In more complex hybrid organic-inorganic bismuth iodide perovskites, IR spectroscopy is instrumental in identifying the functional groups of the organic components. acs.orglibretexts.org Common absorptions include O-H stretching in alcohols (broad, ~3300 cm⁻¹), N-H stretching in amines (3300-3500 cm⁻¹), and C=O stretching in carbonyl compounds (1650-1850 cm⁻¹). wvu.edulibretexts.org The region from 1200 to 700 cm⁻¹ is known as the fingerprint region, which contains many complex vibrations, including C-O and C-N stretches, that can help confirm a molecule's identity. libretexts.org

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of materials by examining transitions between different electronic energy levels, providing critical information on optical absorption, emission, and charge carrier behavior.

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Optical Bandgap Determination

UV-Visible (UV-Vis) absorption spectroscopy is a primary technique for investigating electronic transitions and determining the optical bandgap of semiconductor materials. diva-portal.org In bismuth iodide compounds, a strong absorption feature is typically observed in the visible region. researchgate.net For instance, A₃Bi₂I₉ thin films exhibit a significant absorption peak around 500 nm, which is attributed to an intrinsic excitonic absorption arising from the electronic transition from the ⁶s² ¹S₀ ground state to the ⁶s⁶p ³P₁ excited state in the Bi³⁺ cation. researchgate.netnih.gov In the specific case of K₃Bi₂I₉, an additional absorption peak may appear at approximately 550 nm, potentially due to gap states within the bandgap. researchgate.net

The optical bandgap (E_g) is a key parameter determined from the absorption spectrum's edge. For K₃Bi₂I₉, the bandgap has been reported to be around 1.8 eV. researchgate.net The bandgap values for related cesium bismuth iodide (Cs₃Bi₂I₉) perovskites have been reported in the range of 1.9 eV to 2.2 eV. nih.gov These values highlight the suitability of these materials as light absorbers in the visible spectrum. researchgate.net The absorption properties and bandgap can be influenced by the material's composition and crystal structure. researchgate.netacs.org

Table 2: Optical Bandgaps of Bismuth Iodide Compounds Determined by UV-Vis
CompoundOptical Bandgap (eV)Reference
K₃Bi₂I₉1.8 researchgate.net
Cs₃Bi₂I₉1.9 - 2.2 nih.gov
BiI₃1.8 researchgate.net
(C₃₀H₂₂N₂)₃Bi₄I₁₈~2.0 acs.org
AgBi₂I₇1.61 acs.org

Photoluminescence (PL) Spectroscopy for Emission Properties and Charge Carrier Dynamics

Photoluminescence (PL) spectroscopy measures the light emitted from a material after it absorbs photons, providing crucial insights into its emission properties, electronic structure, and charge carrier dynamics. sjtu.edu.cn Bismuth iodide compounds often exhibit strong photoluminescence, which is a key characteristic for optoelectronic applications. acs.org

For example, the double perovskite Cs₂KBiI₆ shows a strong PL peak centered at approximately 645 nm (1.9225 eV). iitk.ac.in The temperature-dependent behavior of this emission, including thermal quenching and peak shifts, reveals the strong influence of exciton-phonon interactions. iitk.ac.in Similarly, Cs₃Bi₂I₉ perovskites display a characteristic emission peak around 669 nm (1.84 eV), which is attributed to band-edge excitonic radiative recombination. nih.gov Single crystals of Cs₃Bi₂I₉ have shown a PL maximum at 631 nm. researchgate.net

Time-Resolved Photoluminescence (TRPL) is used to study the lifetime of photo-excited charge carriers. sjtu.edu.cn In cesium bismuth iodide films, TRPL analysis has revealed charge carrier lifetimes as low as 0.94 nanoseconds, indicating the presence of defects that promote non-radiative recombination. mdpi.com However, material processing, such as solvent treatment, can improve the lifetime to 1.89 ns. mdpi.com Some complex hybrid bismuth halides have been reported to exhibit long-lived phosphorescence with lifetimes in the microsecond range, such as 24.13 µs and 95.37 µs. mdpi.com These dynamics are critical for the performance of solar cells and light-emitting devices. ox.ac.uk

Table 3: Photoluminescence Properties of Bismuth Iodide Compounds
CompoundPL Emission PeakCarrier Lifetime (τ)Reference
Cs₂KBiI₆~645 nm (1.92 eV)- iitk.ac.in
Cs₃Bi₂I₉669 nm (1.84 eV)- nih.gov
Cs₃Bi₂I₉ (Single Crystal)631 nm- researchgate.net
Cesium Bismuth Iodide Film~710 nm0.94 ns - 1.89 ns mdpi.com
Hybrid Bismuth Halide 1483 nm24.13 µs mdpi.com
Hybrid Bismuth Halide 2-95.37 µs mdpi.com

Diffuse Reflectance Spectroscopy for Bandgap Analysis

Diffuse Reflectance Spectroscopy (DRS) is another powerful technique for determining the optical bandgap of solid, powdered, or opaque materials. arxiv.orgrsc.org The method involves measuring the light that is diffusely reflected from the sample surface. The collected reflectance data can then be converted into a quantity analogous to absorbance using the Kubelka-Munk function. researchgate.netchemrxiv.org

This transformed data is then used in a Tauc plot, where a function of the absorption coefficient and photon energy is plotted against the photon energy. The extrapolation of the linear portion of this plot to the energy axis yields the material's bandgap energy. researchgate.net This method has been widely used to characterize various bismuth iodide compounds. For example, DRS studies have determined the indirect bandgaps of electrochemically synthesized BiI₃ and BiOI to be 1.72 eV and 1.98 eV, respectively. chemrxiv.org In other studies, the bandgap of BiOI was found to be 1.85 eV, and for BiSI, values of 1.55 eV and 1.80 eV have been reported. researchgate.netmdpi.com DRS is particularly valuable for materials that are not suitable for traditional transmission-based UV-Vis spectroscopy. arxiv.org

Surface and Core-Level Spectroscopies

Surface and core-level spectroscopies are powerful tools for analyzing the elemental makeup and chemical environments at and near the surface of a material.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the first few atomic layers of a material. bris.ac.uk In the analysis of bismuth-containing iodide compounds, XPS is crucial for verifying the presence of bismuth (Bi), potassium (K), and iodine (I) and for determining their oxidation states.

High-resolution XPS spectra of related bismuth oxyiodide (BiOI) compounds confirm that bismuth typically exists in the Bi³⁺ oxidation state. mdpi.com This is evidenced by two characteristic peaks in the Bi 4f spectrum corresponding to the Bi 4f₇/₂ and Bi 4f₅/₂ spin-orbit splitting. mdpi.commdpi.com For instance, in BiOI, these peaks are observed at binding energies of approximately 159.1 eV and 164.4 eV, respectively. mdpi.com The iodine signal is characterized by the I 3d peaks. The I 3d₅/₂ and I 3d₃/₂ peaks, found at roughly 618.8 eV and 630.4 eV, are indicative of the I⁻ state in the iodide compound. mdpi.com The presence of potassium would be confirmed by the K 2p peaks. The analysis of these core-level spectra allows for the precise determination of the surface stoichiometry and the confirmation of the expected oxidation states of the constituent elements in a this compound sample.

Table 1: Representative XPS Binding Energies for Elements in Bismuth Iodide Compounds Note: These values are based on data from related bismuth iodide compounds and may vary slightly for specific this compound stoichiometries.

ElementCore LevelBinding Energy (eV)Oxidation StateSource
Bismuth (Bi)Bi 4f₇/₂~159.1Bi³⁺ mdpi.com
Bismuth (Bi)Bi 4f₅/₂~164.4Bi³⁺ mdpi.com
Iodine (I)I 3d₅/₂~618.8I⁻ mdpi.com
Iodine (I)I 3d₃/₂~630.4I⁻ mdpi.com
Oxygen (O)O 1s~529.9O²⁻ (in Bi-O bond) mdpi.com

While conventional XPS is limited to surface analysis (typically <10 nm depth), Hard X-ray Photoelectron Spectroscopy (HAXPES) utilizes higher energy X-ray sources (typically 3-15 keV) to probe deeper into the material. specs-group.comresearchgate.net This increased probing depth allows for the analysis of the true bulk electronic structure and composition, making it an ideal technique for distinguishing bulk properties from surface effects or contamination. researchgate.netaps.org

The primary advantage of HAXPES is its ability to eject photoelectrons with much higher kinetic energies, which consequently have a larger inelastic mean free path in the solid. specs-group.com This allows for the non-destructive analysis of bulk composition and the investigation of buried interfaces. ncl.ac.uk For a compound like this compound, HAXPES can verify that the stoichiometry determined by surface-sensitive methods is consistent throughout the bulk of the material. researchgate.net This is particularly important for materials synthesized in solution or via high-temperature methods, where surface segregation or reaction with the environment could lead to a surface composition that is not representative of the bulk. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

Magnetic Resonance Spectroscopy (if applicable for relevant nuclei)

Magnetic resonance spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of atoms in a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-level structural information. acs.orgnih.gov For bismuth-containing materials, solid-state NMR (SSNMR) of the ²⁰⁹Bi nucleus can offer significant insights, despite experimental challenges. The ²⁰⁹Bi nucleus has a very large nuclear quadrupole moment, which interacts with the local electric field gradient (EFG) at the nucleus. researchgate.net This interaction often results in extremely broad resonance lines, making detection difficult. acs.org

However, by using high magnetic fields and specialized frequency-stepped techniques, it is possible to acquire ²⁰⁹Bi SSNMR spectra. researchgate.net The parameters extracted from these spectra, such as the quadrupolar coupling constant and chemical shift, are highly sensitive to the local coordination and chemical environment of the bismuth atoms. researchgate.net Therefore, ²⁰⁹Bi SSNMR can be used to characterize the local structure around the bismuth centers in different crystalline phases or polymorphs of this compound. In addition to ²⁰⁹Bi, NMR studies could also potentially be performed on ³⁹K and ¹²⁷I nuclei to provide a more complete picture of the local atomic structure and ion coordination within the compound.

Angle-Resolved Photoemission Spectroscopy (ARPES) for Electronic Band Structure Mapping

Angle-Resolved Photoemission Spectroscopy (ARPES) is a premier experimental technique for directly visualizing the electronic band structure of crystalline solids in momentum space. researchgate.netosti.gov It has been central to the study of quantum materials, including topological insulators, where its ability to map the energy and momentum of electrons provides definitive evidence of their unique electronic properties. researchgate.net

In the context of bismuth-based materials, ARPES has been instrumental. A notable example is the investigation of β-Bi₄I₄, a quasi-one-dimensional bismuth iodide. escholarship.org ARPES measurements experimentally confirmed that β-Bi₄I₄ is a Z₂ topological insulator. escholarship.org The experiments revealed a highly anisotropic, band-crossing feature on the (001) surface, which is the hallmark of a topological surface state. escholarship.org The ability to perform measurements with tunable photon energies allows for the mapping of the band structure throughout the three-dimensional Brillouin zone, distinguishing surface states from bulk states. aps.org For instance, depositing potassium atoms onto the sample surface can donate electrons, shifting the bands and allowing for a more detailed investigation of the conduction band structure. escholarship.org Such studies provide crucial experimental validation for theoretical predictions and are essential for understanding the fundamental electronic properties that govern the behavior of complex bismuth iodide compounds.

Table 2: Key ARPES Findings for the Related Compound β-Bismuth Iodide (β-Bi₄I₄)

FeatureObservationSignificanceSource
Topological Phase Confirmed as a Z₂ strong topological insulator.Demonstrates non-trivial electronic topology in a bismuth iodide system. escholarship.org
Surface State Anisotropic, Λ-shaped band-crossing feature observed at the M̅ point of the surface Brillouin zone.Direct experimental evidence of the predicted topological surface state. escholarship.org
Photon Energy Dependence The surface state shows no dispersion with varying photon energy.Confirms the two-dimensional nature of the observed electronic state, a key characteristic of a surface state. escholarship.org
Bulk Band Gap Resistivity measurements supported by ARPES indicate a small bulk band gap.Characterizes the material as a bulk insulator, which is necessary for the topological surface states to be protected. escholarship.org

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the accurate calculation of the electronic and structural properties of crystalline solids. Studies on bismuth potassium iodide and related A₃Bi₂I₉ (where A is an alkali metal) compounds have utilized DFT to build a fundamental understanding of their behavior. osti.govescholarship.org

DFT calculations have been instrumental in characterizing the electronic band structure of K₃Bi₂I₉. These studies reveal that K₃Bi₂I₉, which crystallizes in a layered defect-perovskite structure, is a semiconductor. osti.govresearchgate.net The electronic properties are largely dictated by the [Bi₂I₉]³⁻ units.

The calculated electronic band structure indicates that K₃Bi₂I₉ has an indirect bandgap. researchgate.net The valence band maximum (VBM) and conduction band minimum (CBM) are located at different points in the Brillouin zone. Analysis of the partial density of states (PDOS) shows that the states near the top of the valence band are primarily composed of Iodine (I) p orbitals, with a smaller contribution from Bismuth (Bi) s orbitals. escholarship.org The bottom of the conduction band is mainly formed by unoccupied Bi p orbitals. escholarship.org This orbital character indicates that the electronic transitions across the bandgap are predominantly from I p states to Bi p states. escholarship.org

Interestingly, computational studies comparing K₃Bi₂I₉ with its caesium (Cs) analogue, Cs₃Bi₂I₉ (which features isolated Bi₂I₉³⁻ dimers), show that the different structural connectivity—layered versus isolated dimers—does not significantly alter the bandgap value. osti.govresearchgate.net However, the band dispersions are notably different, which has implications for charge carrier transport. osti.gov The calculated bandgap for K₃Bi₂I₉ is approximately 2.0 eV, a value consistent with experimental optical measurements. researchgate.net

Calculated Electronic Properties of K₃Bi₂I₉
PropertyValuePrimary Orbital Contributions (VBM)Primary Orbital Contributions (CBM)
Bandgap TypeIndirectIodine (I) p-orbitalsBismuth (Bi) p-orbitals
Calculated Bandgap (eV)~2.0

While experimental Raman spectroscopy has been used to identify vibrational modes in related bismuth iodide compounds, detailed DFT-based predictions of the full vibrational frequencies and Raman spectra specifically for K₃Bi₂I₉ are not extensively reported in the literature. For related materials, the characteristic bands in Raman spectra are typically associated with the Bi-I stretching modes within the bismuth iodide octahedra. escholarship.org DFT calculations are a powerful tool for assigning these modes by simulating the vibrational spectrum, but specific computational data for K₃Bi₂I₉ remains a subject for future investigation. researchgate.netaps.org

Due to the presence of the heavy element bismuth, spin-orbit coupling (SOC) plays a crucial role in determining the electronic structure of this compound. escholarship.org DFT calculations that include SOC effects are essential for accurately predicting the bandgap and band-edge characteristics.

Theoretical studies have shown that the inclusion of SOC has a non-negligible effect on the bandgap of K₃Bi₂I₉, generally causing a reduction in its value compared to calculations that ignore relativistic effects. escholarship.org For instance, one computational study reported the bandgap of K₃Bi₂I₉ calculated with the PBEsol functional to be 0.68 eV, which decreased to 0.64 eV upon the inclusion of SOC. escholarship.org While these absolute values are underestimated, which is common for this functional, the trend highlights the importance of SOC. More accurate hybrid functional calculations (HSE06) that also incorporate SOC provide bandgap values that are in better agreement with experimental data. osti.gov The SOC effect is primarily responsible for splitting the degeneracy of the Bi 6p orbitals that form the conduction band. researchgate.net

Effect of Spin-Orbit Coupling (SOC) on the Calculated Bandgap of K₃Bi₂I₉
FunctionalBandgap without SOC (eV)Bandgap with SOC (eV)Reference
PBEsol0.680.64 escholarship.org

While specific Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analyses for K₃Bi₂I₉ are not widely available in published literature, DFT calculations have provided significant insights into its bonding characteristics through charge distribution and the analysis of Born effective charges. osti.gov

The bonding within the [Bi₂I₉]³⁻ framework is primarily covalent, arising from the hybridization of Bi and I orbitals. The stereochemically active 6s² lone pair on the Bi³⁺ cation is a key feature that influences the structure and properties of the material. osti.govresearchgate.net This lone pair leads to distortions in the BiI₆ octahedra and can create proximal structural instabilities. osti.govresearchgate.net

DFT calculations have revealed anomalously large Born effective charge tensors on the bismuth cations in A₃Bi₂I₉ compounds. osti.govescholarship.org These large values are indicative of a highly polarizable lattice and are linked to the dynamic off-centering of the Bi³⁺ ion, driven by its lone pair. This high polarizability suggests a propensity for effective screening of defects and could be beneficial for charge carrier transport. osti.gov The analysis points to a bonding situation that is more complex than a simple ionic model, with significant covalent character and dynamic effects related to the electronic structure of bismuth.

Spin-Orbit Coupling Effects on Electronic Structure

Molecular Dynamics Simulations for Structural Stability and Dynamics

Theoretical studies have suggested that using a smaller cation like potassium in the A₃Bi₂I₉ structure could favor the formation of a two-dimensional (2D) layered structure over the zero-dimensional (0D) dimer structure observed in Cs₃Bi₂I₉. researchgate.net This layered structure is predicted to have more favorable charge transport properties. However, specific ab initio molecular dynamics (MD) simulations to rigorously assess the structural stability and dynamics of K₃Bi₂I₉ at different temperatures have not been extensively reported. MD simulations are a critical tool for understanding phase transitions, thermal stability, and the dynamic behavior of the lattice, representing an important area for future computational work on this material. aps.orgrsc.org

Quantum Chemical Modeling of Electronic Properties

Quantum chemical modeling, primarily through DFT, serves as the foundation for understanding the electronic properties of K₃Bi₂I₉. osti.govresearchgate.net These models confirm its semiconductor nature and provide detailed information about the absolute positions of the valence and conduction bands, which is crucial for designing device interfaces, such as in solar cells. osti.gov

The calculations show that the valence band positions in these complex bismuth iodides are deeper (higher binding energy) compared to lead-halide perovskites. osti.gov This has significant implications for photovoltaic applications, as it necessitates the selection of different hole transport materials that are energetically aligned with the VBM of K₃Bi₂I₉. osti.govresearchgate.net The combination of DFT calculations with experimental techniques like ultraviolet photoemission spectroscopy (UPS) has led to excellent agreement between calculated and measured band positions, validating the accuracy of the quantum chemical models. osti.gov These computational approaches provide a predictive framework for tuning the electronic properties of bismuth-halide-based materials for various optoelectronic applications. mdpi.com

Prediction of Novel Structures and Reactivity Pathways

Computational studies have been instrumental in predicting new structural arrangements and understanding the reaction mechanisms involving this compound systems. These investigations explore how fundamental building blocks can be assembled into new, complex structures and how the material behaves in different chemical environments.

One predictive pathway involves the linkage of known structural units with other molecules. Research has shown the synthesis of novel complex bismuth-iodine iodides where bismuth iodide polyhedra are linked by iodine (I₂) units. researchgate.net An example is the compound K₁₈Bi₈I₄₂(I₂)₀.₅·14H₂O, which features BiI₆ octahedra linked together into a more complex, ordered chain. researchgate.net This demonstrates a pathway to novel materials with potentially different electronic and optical properties, driven by the inclusion of linking molecules. The analysis of the electronic structure for such compounds indicates that the linking I-I-I-I subunits transfer electron density, leading to significantly narrower band gaps compared to their parent compounds. researchgate.net

Properties of a Computationally Investigated Novel Bismuth-Iodine Iodide

CompoundCrystal SystemKey Structural FeaturePredicted Direct Band Gap (eV)
K₁₈Bi₈I₄₂(I₂)₀.₅·14H₂OTetragonalBiI₆ octahedra linked by I₂ units1.57

Data sourced from Inorganic Chemistry research. researchgate.net

Investigations into reactivity pathways have studied the dissolution of bismuth metal in acidified potassium iodide solutions containing the tri-iodide ion (I₃⁻). cdnsciencepub.comresearchgate.net These studies reveal a multi-step reaction mechanism. Initially, the dissolution rate is controlled by the transport of the tri-iodide ion to the bismuth metal surface. researchgate.net However, as the reaction proceeds, a layer of black bismuth tri-iodide (BiI₃) forms on the surface. cdnsciencepub.comresearchgate.net The rate-determining step then shifts to the diffusion of the tri-iodide ion through this newly formed BiI₃ layer. cdnsciencepub.comresearchgate.net This prediction of a surface-layer-forming reactivity pathway is crucial for applications involving the etching or processing of bismuth in iodide-containing solutions.

Kinetic Data for Bismuth Dissolution in Potassium Iodide Solution

Reactant SolutionObserved PhenomenonRate-Determining StepActivation Energy
0.5 M Potassium IodideRate dependent on transport of tri-iodide to the surfaceMass transport / Convection-diffusion4.7 kcal/mole
0.1 M Potassium IodideFormation of a solid BiI₃ layer on the bismuth surfaceDiffusion of tri-iodide through the BiI₃ layerNot specified

Data sourced from the Canadian Journal of Chemistry. cdnsciencepub.comresearchgate.net

Furthermore, DFT calculations support the existence of different structural types for compounds with the general formula A₃Bi₂I₉ (where A can be K for potassium). These include a layered defect-perovskite structure, as seen in K₃Bi₂I₉, and a structure type featuring isolated Bi₂I₉³⁻ anions. escholarship.org Computational modeling helps to understand how the choice of the cation (like potassium) influences the final crystal structure. escholarship.org

Studies of Anomalous Born Effective Charges and Structural Instabilities

Computational studies of complex bismuth iodides, including the K₃Bi₂I₉ family, have revealed unusual electronic properties related to Born effective charges (BECs). The BEC of an atom is a measure of its ability to induce a long-range Coulomb force in response to its displacement, reflecting the dynamic nature of charge distribution in a crystal lattice.

DFT calculations for complex bismuth iodides have uncovered anomalously large Born effective charge tensors on the bismuth (Bi³⁺) ions. escholarship.orgresearchgate.net These large BECs are theorized to originate from the stereochemically active 6s² lone pair of electrons on the Bi³⁺ cation. escholarship.orgresearchgate.net The presence of this lone pair leads to significant structural distortions and a highly dynamic charge environment. For comparison, while not for the ternary compound, the related binary compound BiI₃ shows a substantial in-plane Born effective charge of 5.43. acs.org

The primary consequence of these large BECs is the suggestion of "proximal structural instabilities". escholarship.orgresearchgate.net This indicates that the crystal lattice is close to a phase transition, a characteristic of "soft" lattices. While this might imply instability, it is also linked to beneficial properties. The large BECs result in a significant splitting between longitudinal and transverse optic phonon modes and contribute to a large static dielectric constant. acs.org This high dielectric constant allows for the effective screening of charged defects and impurities within the material, which would otherwise act as traps for charge carriers. escholarship.orgresearchgate.netacs.org This screening effect is promising for enhancing charge carrier transport, a critical factor for performance in electronic and optoelectronic devices. escholarship.orgresearchgate.net

Summary of Theoretical Findings on Born Effective Charges in Complex Bismuth Iodides

Compound FamilyComputational FindingSuggested OriginPredicted Consequence
A₃Bi₂I₉ (A = K, Rb, Cs)Anomalously large Born effective charge tensors on Bi³⁺Bi³⁺ 6s² lone pair activityProximal structural instabilities; Effective screening of defects; Enhanced charge carrier transport

Data sourced from computational studies on complex bismuth iodides. escholarship.orgresearchgate.net

Chemical Reactivity, Kinetics, and Mechanistic Studies

Dissolution Kinetics and Surface Reactions of Bismuth Metal by Tri-iodide Ion

The dissolution of bismuth metal in a solution containing tri-iodide ions (I₃⁻) in an acidified potassium iodide medium has been investigated using a rotating disc technique. cdnsciencepub.comresearchgate.net This method allows for the controlled study of the reaction kinetics at the solid-liquid interface.

The rate of dissolution is significantly influenced by the concentration of potassium iodide in the solution. In solutions with higher concentrations of potassium iodide (e.g., 0.5 M and 1.0 M), the reaction rate is primarily controlled by the diffusion of the tri-iodide ion to the surface of the bismuth metal. cdnsciencepub.comresearchgate.net This is a classic example of a diffusion-controlled reaction, where the transport of the reactant to the reaction site is the slowest step. The activation energy for this process was determined to be 4.7 kcal/mole, which is consistent with a diffusion-controlled mechanism. cdnsciencepub.comresearchgate.net

However, at lower potassium iodide concentrations (e.g., 0.10 M), the mechanism changes. A layer of black bismuth tri-iodide (BiI₃) forms on the surface of the bismuth metal. cdnsciencepub.com In this scenario, the rate-determining step becomes the diffusion of the tri-iodide ion through this newly formed BiI₃ layer. cdnsciencepub.com The rate constant in this case decreases over time as the BiI₃ layer builds up, eventually reaching a steady state. cdnsciencepub.com

It is important to note that the surface of bismuth can undergo changes in different environments. For instance, in the presence of water, especially in air, the surface of bismuth triiodide can deteriorate over hours, with water acting as the agent initiating these morphological changes. nih.govacs.org Studies have identified bismuth oxyiodide (BiOI) as a primary product of this hydrolysis. nih.govacs.org

Formation and Stability of Iodobismuthate Complexes and Species

In the presence of iodide ions, bismuth(III) readily forms a variety of anionic complexes known as iodobismuthates. The specific species formed depends on the concentration of the iodide ions. researchgate.net Spectrophotometric studies have shown that as the iodide concentration decreases, the complexes formed are [BiI₇]⁴⁻, [BiI₆]³⁻, [BiI₄]⁻, and a solvated form of BiI₃. researchgate.net

The [BiI₆]³⁻ complex, for example, can be formed by the titration of iodide into an acetonitrile (B52724) solution of bismuth triiodide (BiI₃). researchgate.netnih.gov These iodobismuthate complexes can exhibit a range of structures, from discrete 0D units like [BiI₆]³⁻ to more complex polynuclear clusters such as [Bi₈I₃₀]⁶⁻ and extended 1D chains like [BiI₄]ⁿ⁻ and [BiI₅]²ⁿ⁻. mdpi.com The formation of these diverse structures is influenced by factors such as the solvent and the nature of the counter-cation present in the solution. mdpi.comresearchgate.net

For instance, the reaction of BiI₃ with different pyridinium (B92312) iodide salts can lead to the formation of various iodobismuthate clusters with different nuclearities. researchgate.net The use of specific organic cations can act as templates, directing the assembly of the iodobismuthate anions and other components like solvent molecules into specific crystal structures. nih.gov

The stability of these complexes can be influenced by several factors. For example, the presence of water can lead to the hydrolysis of bismuth iodide complexes, forming bismuth oxyiodide. researchgate.nethomescience.net However, some iodobismuthate complexes, particularly those incorporating certain organic cations, can exhibit remarkable thermal stability. For example, (HpipeH₂)₂Bi₂I₁₀·2H₂O, where Hpipe is homopiperazine, is stable up to 240 °C. nih.gov The introduction of diiodine (I₂) moieties into the crystal structure can also lead to the formation of iodine-rich iodobismuthates with enhanced thermal stability and interesting optical properties. nih.govacs.orgmdpi.com

The table below summarizes some of the common iodobismuthate complexes and their characteristics.

Iodobismuthate ComplexDimensionalityKey Features
[BiI₆]³⁻0DDiscrete octahedral anion. researchgate.netnih.govmdpi.com
[BiI₄]⁻1DForms polymeric chains. mdpi.com
[Bi₂I₉]³⁻0DBioctahedral anion, common building block. nih.govmdpi.com
[Bi₄I₁₆]⁴⁻0DTetranuclear cluster. mdpi.comresearchgate.net

Redox Chemistry of Bismuth Species (e.g., Bi(I)/Bi(III) Couple)

Bismuth is capable of existing in several oxidation states, with Bi(III) being the most common. However, the redox chemistry of bismuth, particularly the Bi(I)/Bi(III) and Bi(III)/Bi(V) couples, has been an area of growing interest in catalysis and synthetic chemistry. nih.govchemistryviews.orgchemrxiv.org While the 6s² lone pair in Bi(III) is relatively inert, the 6p² lone pair in Bi(I) is nucleophilic and easily oxidized. nih.gov

The Bi(I)/Bi(III) redox couple has been utilized in catalytic reactions such as the transfer hydrogenation of azoarenes and nitroarenes. nih.govworktribe.com In these reactions, a Bi(I) species is oxidized to a Bi(III) species, which then participates in the reduction of the organic substrate. worktribe.com The design of specific ligand scaffolds is crucial for stabilizing the low-valent Bi(I) and facilitating the redox cycle. nih.govrsc.org For example, a bulky NCN pincer ligand has been used to stabilize a Bi(I) complex. rsc.org

The Bi(III)/Bi(V) redox couple has also been exploited, for instance, in the catalytic oxidative fluorination of boronic acid derivatives. chemistryviews.orgchemrxiv.org This demonstrates that bismuth can mimic the reactivity of transition metals in certain catalytic processes, undergoing steps like transmetallation, oxidative addition, and reductive elimination. chemistryviews.org

It is important to note that the accessibility of different oxidation states allows for a variety of redox manifolds in bismuth chemistry, including Bi(II)/Bi(III) and even more complex systems where the ligand itself is redox-active. nih.govworktribe.comrsc.org This versatility makes bismuth a promising element for developing novel catalytic systems.

Photoreactivity and Photoinduced Reactions, including I-I Bond Formation

Iodobismuthate complexes exhibit interesting photoreactivity, particularly upon ligand-to-metal charge transfer (LMCT) excitation. researchgate.netnih.gov When the [BiI₆]³⁻ complex in an acetonitrile solution is excited by light, it undergoes a photoredox reaction. researchgate.netnih.gov This excitation leads to the reduction of Bi(III) to Bi(II) and the oxidation of an iodide ligand to an iodine atom. researchgate.net

A key subsequent event is the intramolecular formation of an I-I bond between two adjacent iodide ligands, resulting in a transient species where a di-iodide anion (I₂⁻) is coordinated to the bismuth center. researchgate.netnih.gov Transient absorption measurements have identified two forms of this ligated di-iodide species: an η² ligated [(η²-I₂)BiI₄]³⁻ and an η¹ ligated [(η¹-I₂)BiI₄]³⁻. researchgate.netnih.gov

The η² species can then react with another iodide ion to form a more stable η¹ species, [(η¹-I₂)BiI₅]⁴⁻, which eventually decays back to the ground state products. nih.gov This photoinduced I-I bond formation is significant because the ligation to the bismuth center inhibits the rapid and energy-wasting disproportionation of the di-iodide anion that would otherwise occur in solution. nih.gov This stabilization of a highly reactive intermediate is relevant to the development of systems for solar energy conversion. researchgate.netnih.gov

Further studies on the photoreaction of BiI₃ in solution, using techniques like time-resolved X-ray liquidography, have revealed that photoexcitation can lead to the formation of different photoproducts, including an isomer (iso-BiI₂-I) and dissociation fragments (BiI₂• + I•). kaist.ac.kr The branching between these reaction pathways is a key aspect of the photochemistry of bismuth iodide. kaist.ac.kr

Electrochemical Behavior and Intercalation Mechanisms

Bismuth potassium iodide and related iodobismuthate compounds have been investigated for their electrochemical properties, particularly in the context of energy storage applications. The layered crystal structure of many of these materials is conducive to ion diffusion and intercalation, which are fundamental processes in batteries. mdpi.com

For example, phenethylammonium bismuth iodide, (PEA)₃Bi₂I₉, has been studied as a potential anode material in aqueous Zn²⁺ electrolytes. nih.gov This material can deliver a reversible specific capacity and demonstrates excellent stability over multiple charge-discharge cycles. nih.gov The intercalation and deintercalation of Zn²⁺ ions into the layered structure of the iodobismuthate is the primary mechanism for charge storage. nih.gov The diffusion coefficient for this process has been calculated and is comparable to that of other anode materials used in lithium-ion batteries. nih.gov

The electrochemical behavior is influenced by the specific composition and structure of the iodobismuthate. Methylammonium (B1206745) bismuth iodide (MA₃Bi₂I₉) has been explored as an electrochemical double-layer capacitor, showing high stability. nih.gov The replacement of the methylammonium cation with the larger phenethylammonium cation can further enhance the thermal stability and moisture resistance of the material. nih.gov

In molten salt electrolytes, the electrochemical behavior of iodide has also been studied on liquid bismuth electrodes. researchgate.net These studies are relevant to pyrochemical reprocessing of spent nuclear fuels, where bismuth can be used to separate different elements.

The table below provides a summary of the electrochemical data for a representative iodobismuthate compound.

CompoundElectrolyteSpecific CapacityStabilityDiffusion Coefficient (cm²/s)
(PEA)₃Bi₂I₉Aqueous Zn²⁺~220 mAh g⁻¹ at 0.4 A g⁻¹Nearly 100% capacity retention after 50 cycles. nih.gov4.85 x 10⁻¹⁵ nih.gov

Applications in Advanced Materials and Analytical Chemistry

Applications in Optoelectronic and Semiconductor Technologies

Bismuth potassium iodide is a key component in the development of advanced optoelectronic and semiconductor devices. sincerechemicals.com Its unique optical and electronic properties make it a suitable candidate for various applications in this domain. sincerechemicals.com

A significant area of research focuses on the use of bismuth-based materials as a non-toxic and stable alternative to lead-based perovskites in solar cells (PSCs). mdpi.comnih.gov While lead-based PSCs have shown high efficiency, their toxicity and instability in ambient conditions are major drawbacks. mdpi.comnih.gov Bismuth-based perovskites, such as Cesium Bismuth Iodide (Cs₃Bi₂I₉), offer a promising solution due to their environmental safety and inherent stability. nih.gov

However, a major challenge with bismuth-based PSCs has been their lower power conversion efficiency (PCE) compared to their lead counterparts, often attributed to a large bandgap and poor film morphology. mdpi.comnih.gov To address this, researchers have explored incorporating potassium iodide (KI) into the perovskite structure. The addition of KI has been shown to improve the crystallinity and grain size of the perovskite film, leading to enhanced photovoltaic performance. mdpi.comnih.gov

In one study, the incorporation of 2 vol.% of KI into a Cs₃Bi₂I₉ perovskite solar cell resulted in a power conversion efficiency of 2.81% and an open-circuit voltage of 1.01 V. mdpi.comnih.gov Furthermore, these KI-modified devices demonstrated remarkable stability, retaining 98% of their initial PCE after 90 days in ambient air without encapsulation. mdpi.comnih.gov Another study on blended heterojunction PSCs using Cs₃Bi₂I₉ and Ag₂BiI₅ with KI incorporation achieved a record PCE of 8.82%. researchgate.net This improvement was attributed to the passivation of grain boundaries and interfacial defects by KI, which promoted exciton (B1674681) separation. researchgate.net

This compound's potential also extends to photodetectors and radiation detection. sincerechemicals.com Bismuth compounds are known for their ability to interact with radiation, which is valuable for medical imaging and safety equipment. sincerechemicals.com

Table 1: Photovoltaic Performance of Bismuth-Based Perovskite Solar Cells with Potassium Iodide
Perovskite MaterialAdditivePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)StabilityReference
Cs₃Bi₂I₉2 vol.% KI2.81%1.01 VRetained 98% of initial PCE after 90 days mdpi.comnih.gov
Cs₃Bi₂I₉/Ag₂BiI₅KI8.82%0.82 VRetained ~98% of initial PCE after 150 days researchgate.net

Studies have shown that adding KI to Cs₃Bi₂I₉ perovskites can lead to a reduction in the optical bandgap. mdpi.com This is because the introduction of potassium ions can influence the perovskite's band orientation, resulting in a lower charge-transfer barrier. mdpi.comnih.gov The ability to tune the bandgap allows for the optimization of the material's absorption spectrum to better match that of sunlight, thereby improving the efficiency of solar cells. mdpi.com For instance, the optical bandgap of Cs₃Bi₂I₉ has been reported to be around 2.1 eV to 2.2 eV, and the addition of KI can cause a red shift in the optical spectra, indicating a shrinking of the bandgap. mdpi.com

Furthermore, density functional theory (DFT) calculations have been used to investigate the electronic structure of bismuth iodide perovskites. These calculations have revealed that while these materials have high effective masses of charge carriers along one crystal axis, they exhibit lower electron effective mass in other planes, suggesting the potential for directional charge transport.

Table 2: Optical Bandgap of Bismuth-Based Perovskites
Perovskite MaterialReported Optical Bandgap (eV)Reference
Cs₃Bi₂I₉2.1 - 2.2 mdpi.com
Cs₃Bi₂I₉ and MA₃Bi₂I₉2.0 - 2.4 (experimental)
Silver Bismuth Iodides1.38 - 1.90 researchgate.net

The efficiency of a solar cell is also heavily dependent on the lifetime and transport of charge carriers (electrons and holes) generated by light absorption. In bismuth-based perovskites, a significant challenge is the high binding energy of electron-hole pairs (excitons) and limited charge carrier mobility, which can lead to recombination and lower efficiency. nih.gov

The incorporation of potassium iodide has been shown to positively influence charge carrier dynamics. By passivating defects at the grain boundaries and interfaces of the perovskite film, KI can reduce charge recombination centers. researchgate.net This leads to an increased charge carrier lifetime and improved charge transport through the material. researchgate.netrsc.org The enhanced crystallinity and larger grain sizes observed with KI addition also contribute to better charge transport by reducing the number of grain boundaries that can impede carrier movement. mdpi.comresearchgate.net

Bandgap Engineering and Electronic Structure Tuning

Catalytic and Photocatalytic Applications

Bismuth-based compounds, including those formed with potassium iodide, have emerged as promising materials for catalytic and photocatalytic applications, particularly in environmental remediation.

Bismuth oxyhalides, which can be synthesized using bismuth nitrate (B79036) and potassium iodide, are effective photocatalysts for degrading organic pollutants in water under visible light. nih.govresearchgate.netrsc.orgchalcogen.ro For example, bismuth oxyiodide (BiOI) microspheres have demonstrated photo-activity for the degradation of antibiotics like ciprofloxacin (B1669076) in water. nih.gov The efficiency of these materials is linked to their physical structure, with mesoporous microspheres exhibiting a high specific surface area that enhances their photocatalytic performance. nih.govresearchgate.net

In the realm of carbon dioxide (CO₂) photoreduction, lead-free layered-defect perovskites like K₃Bi₂I₉ have been investigated as efficient photocatalysts for converting CO₂ into valuable chemicals such as formic acid (HCOOH). researchgate.net These materials exhibit high crystallinity and visible light absorption, which are crucial for photocatalytic activity. researchgate.net Another study demonstrated that a composite of bismuth oxychloride, bismuth oxyiodide, and graphitic carbon nitride (BiOCl/BiOI/g-C₃N₄) showed significantly enhanced photocatalytic activity for CO₂ reduction to methane (B114726) (CH₄) compared to the individual components. mdpi.com This enhancement is attributed to the efficient separation of electron-hole pairs in the composite structure. mdpi.com Furthermore, freestanding silver bismuth iodide/nanocellulose films have been developed for CO₂ photoreduction, demonstrating the potential of these materials to mitigate climate change by converting CO₂ into useful fuels. cgu.edu.tw

Analytical Chemistry Reagents and Methodologies

This compound is widely recognized in analytical chemistry, primarily as a component of Dragendorff's reagent. medchemexpress.combiosynth.comingentaconnect.com This reagent is a colorimetric agent used for the detection of alkaloids and other nitrogen-containing compounds. medchemexpress.combiosynth.com

When a sample containing alkaloids is treated with Dragendorff's reagent, a characteristic orange or orange-red precipitate is formed, indicating a positive result. medchemexpress.comingentaconnect.comwikipedia.org The reagent is prepared by mixing a solution of bismuth subnitrate in an acid (such as acetic or tartaric acid) with a concentrated solution of potassium iodide. wikipedia.org This reaction forms a soluble complex of potassium tetraiodobismuthate (K[BiI₄]), which is the active component that reacts with alkaloids. wikipedia.org

Dragendorff's reagent is extensively used in the screening of natural products, particularly in pharmacognosy, for the preliminary identification of alkaloids in herbal extracts. biosynth.comingentaconnect.com It is also employed as a staining reagent in thin-layer chromatography (TLC) to visualize alkaloid spots. wikipedia.org Modified formulations of Dragendorff's reagent have also been developed to improve its sensitivity and specificity. sci-hub.seresearchgate.net

Table 3: Composition of Dragendorff's Reagent
ComponentFunction
Bismuth SubnitrateSource of bismuth ions (Bi³⁺)
Potassium IodideProvides iodide ions (I⁻) to form the tetraiodobismuthate complex
Acid (e.g., Acetic Acid, Tartaric Acid)Provides the necessary low pH environment for the reaction

Development and Optimization of Universal Derivatization Reagents (e.g., Dragendorff's Reagent Modifications)

This compound is the key component of Dragendorff's reagent, a classic colorimetric reagent used for the detection of alkaloids and other nitrogenous compounds. wikipedia.orgbiosynth.com The reagent is a solution of potassium bismuth iodide, typically prepared by mixing bismuth subnitrate and potassium iodide in an acidic medium, such as acetic or tartaric acid. wikipedia.orgingentaconnect.com The reaction of bismuth ions with excess potassium iodide forms the soluble, orange-colored potassium tetraiodobismuthate (K[BiI₄]) complex. wikipedia.org When this complex reacts with alkaloids, which typically possess a tertiary amine group, an orange to orange-red precipitate is formed, indicating a positive test. wikipedia.orgingentaconnect.com

Over time, numerous modifications to the original Dragendorff's reagent have been developed to enhance its sensitivity and specificity. These modifications often involve altering the concentrations of the primary components or introducing additives. For instance, some formulations increase the concentration of glacial acetic acid while decreasing the amounts of bismuth subnitrate and potassium iodide. sci-hub.se Other modifications include the addition of iron(III) chloride and ethanol (B145695) or treating the sample with iodine vapor or sulfuric acid in ethanol prior to derivatization. sci-hub.se

A notable advancement is the development of an "enhanced Dragendorff–Wagner's reagent," which combines bismuth subnitrate, potassium iodide, and iodine in a phosphoric acid solution. sci-hub.se This optimized reagent has demonstrated improved sensitivity for a wider range of structurally diverse alkaloids. sci-hub.se The Munier and Macheboeuf modification is another well-known variation, with a specific recipe involving solutions of bismuth subnitrate in an acetic acid-water mixture and potassium iodide in water. researchgate.net These modified reagents are not only used for qualitative screening but also find application in the production of surfactants, where they precipitate non-ionic surfactants from aqueous solutions. biosynth.comnih.gov

Spectrophotometric and Colorimetric Methods for Metal Ion Detection and Quantification

This compound is instrumental in spectrophotometric and colorimetric methods for the determination of bismuth and other metal ions. The formation of the yellow-colored tetraiodobismuthate(III) complex ([BiI₄]⁻) in the presence of excess iodide ions serves as the basis for these analytical techniques. nsf.govjst.go.jp

In a typical procedure, a sample containing bismuth is treated with a solution of potassium iodide, often in an acidic medium to prevent the hydrolysis of bismuth salts. nsf.govgoogle.com The intensity of the resulting yellow color is directly proportional to the concentration of bismuth, which can be quantified by measuring the absorbance at a specific wavelength, typically around 465 nm. jst.go.jpgoogle.com To prevent the oxidation of iodide to iodine, which would interfere with the measurement, a reducing agent like ascorbic acid is commonly added to the reaction mixture. tubitak.gov.trusgs.gov

This method has been successfully applied to determine the bismuth content in various samples, including pharmaceutical preparations like colloidal bismuth pectin (B1162225) and over-the-counter stomach relief products. nsf.govgoogle.com The technique can be adapted for flow injection analysis, allowing for rapid and automated determination of bismuth. tubitak.gov.tr Furthermore, the principle has been extended to the determination of other substances, such as doxazosin (B1670899) mesylate, by reacting the drug with an excess of the [BiI₄]⁻ complex and then quantifying the remaining bismuth. orientjchem.org

The following table summarizes the key parameters for the spectrophotometric determination of bismuth using potassium iodide:

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)465 nm jst.go.jp
513 nm tubitak.gov.tr
453 nm orientjchem.org
380 - 470 nm google.com
Reducing AgentAscorbic Acid tubitak.gov.tr
pH Range1.5 - 2.0 nsf.govresearchgate.net

Chromatographic Separation Techniques

This compound is utilized in chromatographic techniques, primarily as a visualization agent and for pre-column derivatization in the separation and identification of various compounds, especially alkaloids. researchgate.netmdpi.com In thin-layer chromatography (TLC), Dragendorff's reagent (a solution of this compound) is sprayed onto the developed chromatogram. wikipedia.orgsci-hub.se Alkaloids present on the plate react with the reagent to form distinct orange or orange-red spots, allowing for their identification. wikipedia.orgsci-hub.se

The complex-forming ability of bismuth with iodide is also exploited in preconcentration and separation methods prior to chromatographic analysis. For instance, bismuth(III) can be retained on a polyurethane foam solid phase extractor treated with 1,10-phenanthroline (B135089) from an aqueous iodide solution. kau.edu.sa This allows for the separation of bismuth from the sample matrix before its determination. Similarly, in the analysis of steel, an iodobismuthate complex is formed and separated from the matrix using an anion exchange resin. jst.go.jpresearchgate.net

In a reversed-phase partition chromatography system, a method was developed for the separation of copper(II) where bismuth(III) was eluted with an acetate (B1210297) buffer and subsequently determined spectrophotometrically using the potassium iodide method. core.ac.uk

Sensing Technologies for Chemical and Environmental Monitoring

Bismuth-based materials, including those incorporating iodide, are being explored for the development of advanced sensing technologies for chemical and environmental monitoring. lgcstandards.com While direct applications of "this compound" as a singular compound in this area are less documented, the constituent elements play a role in various sensing platforms.

Bismuth-based nanocomposites, such as those involving bismuth oxyhalides (e.g., BiOBrₓI₁₋ₓ), have been utilized in the fabrication of photoelectrochemical sensors. acs.org For example, a sensor based on a BiOBrₓI₁₋ₓ/Ti₃C₂ MXene Schottky nanocomposite has been developed for the highly sensitive detection of mercury ions (Hg²⁺) in water samples. acs.org The sensor operates based on the change in photocurrent upon the interaction of Hg²⁺ with glutathione (B108866) on the nanocomposite surface. acs.org

Furthermore, the affinity of bismuth for certain elements is leveraged in environmental remediation and monitoring. For instance, bismuth oxide granulated with alginate has been shown to be effective in removing iodide from water. mdpi.com While not a direct sensing application of this compound, this demonstrates the potential of bismuth-containing materials in managing iodide levels in environmental systems. The environmental impact of this compound itself has not been fully investigated. lgcstandards.com

Radiopaque Materials in Imaging Science

Bismuth compounds, in general, are effective radiopaque agents due to the high atomic number of bismuth, which allows for strong absorption of X-rays. nih.govpolyzen.com This property makes them valuable in medical imaging. While specific use of "this compound" as a contrast agent is not extensively detailed, bismuth-containing materials are being developed for advanced imaging applications.

Researchers have synthesized radiopaque beads using bismuth as the radiopacifier for use in image-guided transarterial embolization, a treatment for hypervascular cancers. nih.govresearchgate.net These bismuth-based beads can be distinguished from traditional iodine-based contrast agents using dual-energy computed tomography (CT), which could enhance the diagnostic information obtained during and after the procedure. nih.govresearchgate.net

Bismuth oxyiodide (BiOI) has also shown significant promise as a material for X-ray detectors. ox.ac.uk Single crystals of BiOI have been developed into detectors that exhibit high sensitivity, potentially allowing for medical imaging with lower and safer doses of X-ray radiation. ox.ac.uk The strong X-ray absorption is attributed to the presence of the heavy elements bismuth and iodine. ox.ac.uk Historically, other bismuth salts like bismuth subcarbonate were used as early oral contrast agents in diagnostic radiology. mpijournal.org

Advanced Functional Materials Development

This compound and related silver bismuth iodide (Ag-Bi-I) materials are emerging as promising candidates for the development of advanced functional materials, particularly in the field of photovoltaics. sincerechemicals.comacs.org These materials are being investigated as lead-free and low-toxic alternatives to traditional lead-halide perovskites for solar cell applications. acs.orgacs.org

Furthermore, the substitution of bismuth with other elements, like antimony, in silver bismuth iodide materials allows for the tuning of the material's bandgap. acs.orgacs.org This ability to modify the optical and electronic properties is crucial for optimizing the efficiency of solar cells. sincerechemicals.com Research is also being conducted on layered bismuth selenide (B1212193) with iodine doping for potential applications in aqueous potassium-ion storage. researchgate.net

Ionic and Electronic Conductivity Studies

While direct studies focusing exclusively on the ionic conductivity of solid this compound are not extensively documented, research into related compounds provides insight into its electrical properties. The complex is often formed in solution as potassium tetraiodobismuthanuide (KBiI₄). wikipedia.org This complex is a key component of Dragendorff's reagent, used in the detection of alkaloids. wikipedia.orgbiosynth.com

Investigations into compounds containing the one-dimensional (BiI₄)⁻ anionic chain, such as KBiI₄·H₂O, have characterized them as semiconductors. These materials exhibit direct band gaps in the range of 1.70–1.76 eV, which accounts for their intense red color. acs.org The optical absorption is primarily linked to the charge transfer from iodine 5p orbitals to bismuth 6p orbitals. acs.org Studies on bismuth tri-iodide (BiI₃) thin films have measured a very high electrical resistivity, on the order of 10¹² ohm-cm, a critical property for their use in radiation detection. researchgate.net

In more complex systems, such as lithium bismuth thiophosphates, researchers have explored lithium-ion conductivity. In one study, the total ionic conductivity was found to be between 2.6 × 10⁻⁷ and 2.8 × 10⁻⁶ S cm⁻¹ at 20 °C, with activation energies for ion diffusion ranging from 0.29 to 0.32 eV. nih.gov Although this is a different material system, it highlights the interest in bismuth-containing frameworks for ion transport applications. nih.gov

Composite Material Development (e.g., with chitosan)

Bismuth iodide complexes have been successfully integrated into biopolymer matrices to create novel composite materials. A notable example is the development of composites using chitosan (B1678972), a versatile and biodegradable polymer.

Researchers have created such composites through a straightforward method combining chitosan, iodine, and bismuth, where bismuth is incorporated as the tetraiodobismuthanuide anion ([BiI₄]⁻). nih.govscielo.br The process involves adding a solution of the bismuth complex salt to a chitosan solution in hydroiodic acid. nih.gov This method has been used with chitosan of different molecular masses (e.g., 200 and 500 kDa) to produce materials in the form of solutions and solid porous sponges. nih.govscielo.br

Characterization using scanning electron microscopy (SEM) and X-ray diffraction (XRD) has shown that the bismuth and iodine components are distributed evenly throughout the chitosan matrix without separating into distinct phases. nih.govscielo.br These composites have the ability to form organized, though fragile and hygroscopic, porous sponges. nih.gov The resulting materials hold potential for a variety of applications, including the development of medical devices, biosensors, or as components in optoelectronic devices. nih.gov

Thin Film Applications Beyond Energy Conversion

Thin films of bismuth iodide and its derivatives are being explored for a range of applications beyond their use in solar cells. These applications leverage their unique optical and electronic properties for photocatalysis, radiation detection, and sensing.

Photocatalysis: Bismuth oxyiodide (BiOI) thin films are effective photocatalysts for degrading organic pollutants under visible light. nih.govnih.gov In one study, BiOI thin films degraded 44.16% of a methylene (B1212753) blue solution in two hours, a figure that increased to 56.42% when composited with graphene. nih.govnih.gov Iodide-doped bismuth oxybromide (BiOBr) thin films have also been developed for self-cleaning surfaces, showing efficient degradation of pollutants under sunlight. acs.orgulpgc.es

Radiation Detection: Bismuth tri-iodide (BiI₃) is a promising material for room-temperature radiation detectors, particularly for X-rays and gamma rays. researchgate.netscielo.brscielo.br Its suitability stems from a combination of a wide energy band gap (~1.67–1.82 eV) and a high mass density, which allows for efficient absorption of high-energy photons. researchgate.netscielo.br Thin films of BiI₃ exhibit high resistivity, a necessary characteristic for detector materials, and can be fabricated using methods like thermal evaporation. researchgate.netingentaconnect.com Heat treatment of BiI₃ films in an iodine atmosphere has been shown to compensate for iodine defects, increasing the material's resistivity and sensitivity as a radiation detector. google.com

Sensing Technologies: Bismuth-based iodide thin films have demonstrated potential in chemical sensing. Lead-free perovskite films of methylammonium (B1206745) bismuth iodide ((CH₃NH₃)₃Bi₂I₉) have been fashioned into sensors for ammonia (B1221849) (NH₃) gas, showing high responsivity and good stability. nih.gov Other research suggests that BiI/BiOI thin films could be useful for gas sensing and the detection of hydrogen peroxide. scielo.brscielo.br Furthermore, high-quality BiI₃ thin films have been integrated into high-performance photodetectors with fast response times and excellent sensitivity. acs.org

ApplicationBismuth CompoundKey Finding/Performance MetricSource Index
PhotocatalysisBiOI / BiOI-GrapheneDegraded 44.16% (BiOI) and 56.42% (BiOI-GR) of methylene blue in 2 hours. nih.govnih.gov
Radiation DetectionBiI₃High resistivity (~10¹² ohm-cm) and wide band gap (~1.7 eV) make it suitable for room-temperature X-ray detectors. researchgate.net
Gas Sensing(CH₃NH₃)₃Bi₂I₉Demonstrated a maximum gas response of 24% to 6 ppm of NH₃. nih.gov
PhotodetectorsBiI₃Achieved responsivities of ~1.61 A/W and detectivity of 1.9 × 10¹² Jones. acs.org

Topological Insulator Research

Bismuth iodide has emerged as a key material in the field of topological insulators, which are materials that are electrically insulating in their bulk but conduct electricity on their surfaces. ingentaconnect.com Specifically, a particular crystalline phase of bismuth iodide, β-Bi₄I₄, has been identified as the first experimental realization of a weak topological insulator (WTI). ulpgc.esingentaconnect.com

This discovery is significant because the WTI state had been theoretically predicted but was difficult to verify experimentally. ulpgc.esingentaconnect.com The challenge lay in the fact that the unique conducting topological states emerge only on specific side surfaces of the crystal, which are hard to access and measure in most materials. ulpgc.es The β-Bi₄I₄ crystal, however, has naturally cleavable top and side planes, which made the experimental verification possible. ulpgc.es

Using advanced techniques like angle-resolved photoemission spectroscopy (ARPES), researchers observed a quasi-one-dimensional Dirac topological surface state on the side surface (the (100) plane) of β-Bi₄I₄. ulpgc.esingentaconnect.com In contrast, the top surface (the (001) plane) was found to be "topologically dark," meaning it lacks these conductive states. ulpgc.esingentaconnect.com Furthermore, a phase transition from the β-phase to the α-phase, which occurs around room temperature, drives a topological phase transition from the WTI state to a normal insulator. ulpgc.esingentaconnect.com The discovery of the WTI state in bismuth iodide could pave the way for new technologies in spintronics, leveraging highly directional spin currents that are protected against scattering. ulpgc.esingentaconnect.com

Environmental Adsorbents for Iodide Removal

Bismuth-based materials are recognized as effective and low-toxicity adsorbents for removing radioactive iodine from aqueous environments, a critical task in nuclear waste management. mdpi.comarxiv.orgresearchgate.net The high affinity of these materials for iodide stems from their ability to form stable Bi-O-I complexes through chemisorption. mdpi.comresearchgate.net

Various forms of bismuth compounds have been investigated for this purpose:

Bismuth Oxide (Bi₂O₃): Pure bismuth oxide powder has a Langmuir maximum adsorption capacity for iodide of approximately 12.3 mg/g. nih.gov

Bismuth Oxide Composites: The adsorption capacity can be dramatically increased by creating composites. For example, granulating bismuth oxide with alginate (Alg-BO) was shown to increase the maximum adsorption capacity to 111.8 mg/g. mdpi.comresearchgate.net This improvement is attributed to a significantly higher specific surface area. nih.gov

Other Bismuth-based Adsorbents: Bismuth-modified metal-organic frameworks (MOFs) have also shown high efficiency, with one study reporting a maximum capture capacity of 96.7 mg/g for a Bi@MIL material. arxiv.org

The adsorption mechanism is dominated by chemisorption, where iodide ions form Bi-O-I bonds on the material's surface. nih.govresearchgate.net The process is generally effective over a range of pH values, though efficiency can decrease at very high pH due to changes in the adsorbent's surface charge. nih.gov

Adsorbent MaterialMaximum Iodide Adsorption Capacity (qₘ)Adsorption MechanismSource Index
Bismuth Oxide (Bi₂O₃)~12.3 mg/gChemisorption nih.gov
Alginate-Bismuth Oxide (Alg-BO)111.8 mg/gChemisorption (Bi-O-I complexation), multilayer physical adsorption mdpi.comresearchgate.net
Bismuth-Modified MOF (Bi@MIL)96.7 mg/gChemisorption arxiv.org

Environmental and Sustainability Considerations in Synthesis and Application

Green Chemistry Principles in Synthetic Routes

The synthesis of bismuth-potassium-iodide and its derivatives is progressively aligning with green chemistry principles, focusing on creating safer, more efficient, and environmentally benign processes.

A primary driver for using bismuth-based compounds is the substitution of hazardous substances, a core tenet of green chemistry. Specifically, in the field of perovskite solar cells (PSCs), bismuth compounds are championed as non-toxic and stable alternatives to their lead-based counterparts, which pose significant environmental and health risks. mdpi.comresearchgate.netresearchgate.net The electronic structure of the Bi³⁺ ion is comparable to that of Pb²⁺, making it a viable and safer substitute. researchgate.netacs.orgresearchgate.net This shift directly addresses the goal of designing safer chemicals and products.

Synthetic methods are also being developed to be more energy-efficient and utilize safer solvents. For instance, the synthesis of bismuth oxyiodide (BiOI) from bismuth nitrate (B79036) and potassium iodide has been achieved through facile, room-temperature methods like Successive Ionic Layer Adsorption and Reaction (SILAR) and microemulsion techniques. researchgate.netgoogle.com These processes avoid the need for high temperatures, thus saving energy. google.com Other methods employ ethylene (B1197577) glycol refluxing, which, while requiring heat, is simpler and more energy-efficient than time- and energy-intensive autoclave digestion steps. chalcogen.ro The use of solvents like deionized water and ethylene glycol is also preferred over more hazardous organic solvents. researchgate.netgoogle.comchalcogen.ro

Table 1: Comparison of Green Synthesis Routes for Bismuth-Iodide Compounds

Synthesis Method Precursors Solvent Key Green Chemistry Features Application Source(s)
One-Step Spin Coating Cesium Iodide, Bismuth Iodide, Potassium Iodide Dimethylformamide (DMF) Non-toxic alternative to lead; Low-cost; High stability of final product. Perovskite Solar Cells mdpi.comresearchgate.net
Successive Ionic Layer Adsorption and Reaction (SILAR) Bismuth(III) Nitrate Pentahydrate, Potassium Iodide Deionized Water Environmentally friendly process; Room temperature synthesis. Perovskite Solar Cells researchgate.net
Ethylene Glycol Refluxing (EGR) Bismuth Nitrate Pentahydrate, Potassium Iodide Ethylene Glycol High percentage yield (94.2%); Avoids energy-intensive autoclave methods. Photocatalysis chalcogen.ro
Microemulsion Bismuth Nitrate, Potassium Iodide Ethylene Glycol, Hexane, Water Room temperature reaction; Low energy consumption; Short reaction time. Photocatalysis google.com

| Mild Precipitation | Bismuth Nitrate, Potassium Iodide, Nitric Acid | Basic Solution (KOH or NaOH) | In-situ crystallization for waste capture. | Nuclear Waste Remediation | osti.gov |

Sustainable Production Methods

The sustainability of bismuth potassium iodide is intrinsically linked to the lifecycle of its constituent elements, particularly bismuth. Bismuth is considered a "green" metal due to its low toxicity. scielo.br A significant portion of commercially available bismuth is not mined directly but is obtained as a byproduct of refining base metals like lead, copper, and zinc. nih.gov This industrial symbiosis enhances resource efficiency, as it provides a valuable use for a substance that might otherwise be considered a nuisance impurity in other smelting processes. mdpi.comnih.gov

A more recent and innovative approach to sustainable production involves "urban mining"—the recovery of critical metals from secondary sources. scielo.br Research has demonstrated a sustainable methodology for extracting and purifying bismuth from the fusible plugs of safety valves in discharged gas cylinders. scielo.br This process utilizes aqueous two-phase systems (ATPS), which represent a green separation technique that avoids the use of volatile and often toxic organic solvents. scielo.br The extraction efficiency of bismuth is influenced by the type of polymer and electrolyte used in the ATPS, with iodide ions acting as a highly effective extractant. scielo.br

Table 2: Bismuth Extraction Efficiency using Aqueous Two-Phase System (ATPS)

ATPS Composition Iodide (I⁻) Concentration Bismuth Extraction % (EBi) Purity of Recovered Bismuth Source(s)
L35 + NaNO₃ + H₂O 0 µmol 79.1 ± 5.9% Not Specified scielo.br
L35 + NaNO₃ + H₂O > 2.15 µmol ~98% Not Specified scielo.br

The development of Life Cycle Assessment (LCA) inventories for industrial-scale production of compounds like Bismuth Iodide (BiI₃) and Potassium Iodide (KI) is another crucial step towards sustainable production. zenodo.org These inventories provide comprehensive data that allows for the evaluation of the environmental impact associated with the manufacturing process, helping to identify areas for improvement. zenodo.org

Waste Minimization and By-product Utilization

A key aspect of sustainability is minimizing waste and finding valuable applications for by-products. In the synthesis of bismuth-potassium-iodide materials, this is achieved through both process optimization and innovative applications.

During the synthesis of Cs₃Bi₂I₉ perovskites, the addition of potassium iodide (KI) serves not only to enhance photovoltaic performance but also to improve the reaction's efficiency. mdpi.comresearchgate.net X-ray diffraction analyses have shown that incorporating KI systematically reduces the presence of unreacted bismuth iodide (BiI₃) in the final film. mdpi.com This optimization leads to better material quality and minimizes the amount of unreacted starting material, adhering to the principle of maximizing atom economy.

Perhaps the most compelling example of by-product and waste utilization is the application of bismuth-iodide compounds in environmental remediation. Bismuth oxyiodide (BiOI) and related layered compounds, synthesized from bismuth nitrate and potassium iodide, are being intensively investigated for their ability to capture and immobilize radioactive iodine from nuclear waste streams. osti.gov These materials exhibit a high affinity for iodide (I⁻) and iodate (B108269) (IO₃⁻), forming stable complexes that prevent the leaching of hazardous iodine isotopes into the environment. osti.gov In this context, the synthesis process itself becomes a method for creating a product that treats hazardous waste, turning a potential liability into a valuable asset for environmental protection. osti.govosti.gov

Furthermore, the commercialization of bismuth-based technologies, such as lead-free solar cells, creates a sustainable market and demand for bismuth. mdpi.comnih.gov This provides an economic incentive for its recovery as a by-product from lead, copper, and zinc smelting, preventing it from becoming an industrial waste stream. mdpi.comnih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Bismuth-Iodide Hybrid Architectures and Coordination Polymers

The development of new bismuth-iodide hybrid materials and coordination polymers represents a significant frontier in materials science. Researchers are actively exploring the synthesis of novel inorganic-organic hybrid salts. For instance, the solvothermal reaction of bismuth iodide with haloacids (like HCl or HBr) and organic amines such as 4,4'-trimethylenedipiperidine (TMDP) has led to the creation of new compounds with unique mixed-halide anions of bismuth. nih.gov These syntheses have yielded complex crystal structures, including those with both mononuclear mixed-halide anions and face-sharing bioctahedral anions within the same crystal lattice. nih.gov

The structural diversity of these materials is a key area of investigation. For example, compounds have been synthesized that contain polymeric, mixed-haloanion chains built from corner-sharing BiX₆ octahedra. nih.gov The nature of the organic cation plays a crucial role in determining the final structure, which can range from layered arrangements to one-dimensional chains. tandfonline.com A notable example is the synthesis of two new complex bismuth(III) iodine iodides, K₁₈Bi₈I₄₂(I₂)₀.₅·14H₂O and (NH₄)₇Bi₃I₁₆(I₂)₀.₅·4.5H₂O, where BiI₆ octahedra are linked by I₂ units to form layers or chains. acs.org This demonstrates the potential to create extended structures with tunable properties by incorporating linking molecules.

The exploration of different organic cations and their influence on the resulting architecture is a promising research direction. Studies have shown how varying the organic component can lead to different dimensionalities, from 0D hybrid perovskites to 2D sheet polymers. acs.orgwm.edu The synthesis of polynuclear iodide complexes of bismuth (polyiodobismuthates) is another area of intense interest due to the vast variety of structural types they can form, including discrete anions with two to eight bismuth atoms and various coordination polymers. researchgate.net

Future work will likely focus on the rational design of these hybrid architectures to achieve specific functionalities. This includes engineering the organic component to control the dimensionality and electronic properties of the resulting material. researchgate.net The goal is to create a new generation of bismuth-iodide based materials with tailored optical, electronic, and catalytic properties for a wide range of applications.

Advanced Characterization Tool Development for In Situ Studies

To fully understand the dynamic processes and structure-property relationships in bismuth-iodide compounds, the development and application of advanced in situ characterization techniques are crucial. These methods allow researchers to observe the material's behavior under operational conditions, providing invaluable insights that are often missed by ex situ measurements. sciopen.comscilit.com

In the context of electrochemical applications like CO₂ reduction, in situ techniques are essential for identifying the true active sites and understanding the reaction mechanisms. rsc.org For example, in situ Raman spectroscopy has been used to show the formation of bismuth subcarbonate (Bi₂O₂CO₃) during the CO₂ reduction reaction, suggesting it may be the active phase. eurekalert.org Similarly, in situ electrochemical Fourier-transform infrared (FTIR) spectroscopy helps to monitor the reaction progress and identify key intermediates. eurekalert.org

The dynamic structural evolution of bismuth-based catalysts under operando conditions presents a significant challenge. sciopen.comscilit.com Advanced in situ and ex situ characterization techniques are being developed to unravel these complex transformations. sciopen.com These methods are critical for establishing a clear link between the catalyst's structure at the atomic level and its activity, which is necessary for the rational design of more efficient and stable catalysts. sciopen.comscilit.com

Future advancements in this area will likely involve the development of in situ techniques that are compatible with more demanding industrial conditions, such as high current densities. eurekalert.org This will provide a more realistic picture of the catalyst's behavior and help bridge the gap between laboratory-scale research and practical applications. The combination of multiple in situ techniques will also be crucial for obtaining a comprehensive understanding of the complex interplay between structure, composition, and performance in these materials.

Synergistic Experimental and Computational Approaches

The combination of experimental synthesis and characterization with computational modeling has become an indispensable tool for advancing the understanding and development of bismuth-iodide materials. escholarship.org Density Functional Theory (DFT) calculations, in particular, have proven to be highly effective in predicting and explaining the electronic structure, optical properties, and charge transport characteristics of these compounds. researchgate.netdiva-portal.org

This synergistic approach allows for a deeper understanding of structure-property relationships. For instance, DFT calculations have been used to investigate the electronic band structure of cesium and methylammonium (B1206745) bismuth iodides, revealing the nature of their optical transitions and the reasons for their lower power conversion efficiency in solar cells compared to lead-based perovskites. researchgate.netdiva-portal.org These calculations have also highlighted the directional nature of charge transport in these materials. researchgate.netdiva-portal.org

Computational studies can also guide experimental efforts. For example, theoretical investigations into the effects of doping or alloying on the properties of bismuth-based perovskites can help identify promising candidates for experimental synthesis. acs.orgmdpi.com DFT calculations have been used to study the effect of substituting bismuth with antimony in silver bismuth iodide, successfully reproducing the experimentally observed trend in band gap tuning. acs.orgdiva-portal.org

Furthermore, the combination of experimental techniques like X-ray diffraction and spectroscopy with DFT calculations allows for a more accurate determination of crystal and electronic structures. escholarship.org This integrated approach has been used to correct structural models and to understand the impact of structural connectivity on the electronic properties of complex bismuth iodides. escholarship.org

Future research will undoubtedly rely even more heavily on this synergy. The development of more accurate and efficient computational methods, coupled with advanced experimental techniques, will enable the rational design of novel bismuth-iodide materials with optimized properties for specific applications. This includes exploring the vast parameter space of potential organic and inorganic components for hybrid architectures and predicting their stability and functionality before synthesis.

Design of Highly Stable and Efficient Functional Materials

A major focus of current research is the design of bismuth-iodide-based functional materials that are not only efficient but also highly stable under operational conditions. rsc.orgrsc.org While bismuth-based perovskites are considered a less toxic alternative to their lead-based counterparts, their intrinsic instability can limit their practical application. rsc.orgmdpi.com

Significant efforts are being made to enhance the stability of these materials. One strategy involves the synthesis of lead-free bismuth halide perovskite nanocrystals with improved photostability. sciengine.com For instance, controlling the reaction temperature during synthesis has been shown to produce pure Cs₃Bi₂Br₉ nanocrystals with better photostability compared to those prepared by other methods. sciengine.com Another approach is the development of hybrid organic-inorganic bismuth iodide materials that exhibit high thermal stability. acs.org For example, a 0D hybrid perovskite incorporating a highly conjugated quaternary ammonium (B1175870) cation has been synthesized and shown to be stable against water and thermal decomposition up to nearly 300 °C. acs.org

The introduction of different cations and halides is another key strategy for improving stability and tuning properties. For example, the conversion of one-dimensional Cs₃Bi₂Cl₉ into a three-dimensional Cs₂NaBiCl₆ double perovskite by introducing Na⁺ ions has led to materials with excellent photophysical properties and high stability for X-ray detection. rsc.org Similarly, doping with elements like cerium has been shown to enhance the photoluminescence quantum yield and water-soluble stability of bismuth-based perovskite quantum dots. mdpi.comnih.gov

The table below summarizes some research findings on the stability and efficiency of various bismuth-based functional materials:

MaterialKey FindingsReference
(CH₃NH₃)₃Bi₂I₉ (s-MBI) & (CH₃NH₃)₂BiI₅ (Ns-MBI)Highly stable photo-switching behavior in photodetectors. rsc.org
Cs₂NaBiCl₆High sensitivity and stability for X-ray detection. rsc.org
Cs₃Bi₂Br₉ NanocrystalsImproved photostability compared to conventionally prepared counterparts. sciengine.com
(C₃₀H₂₂N₂)₃Bi₄I₁₈Air and water stable, with thermal stability up to ~300 °C. acs.org
Cs₃Bi₂Cl₉:Ce³⁺Enhanced photoluminescence quantum yield and water-soluble stability. mdpi.comnih.gov
BMGO5 (BMC on GO)Improved thermal stability and electrocatalytic activity for hydrogen evolution. acs.org

Future research will continue to focus on developing novel strategies to overcome the stability challenges of bismuth-iodide materials. This includes exploring new compositions, surface passivation techniques, and encapsulation methods to protect the materials from degradation. The ultimate goal is to create robust and efficient functional materials that can be reliably used in a variety of applications, from optoelectronics to catalysis.

Fundamental Understanding of Structure-Property Relationships

A deep and fundamental understanding of the relationship between the crystal structure and the resulting physical and chemical properties is paramount for the rational design of novel bismuth-iodide materials. nih.govrsc.org Researchers are actively investigating how variations in the atomic arrangement, dimensionality, and chemical composition influence the electronic, optical, and catalytic behavior of these compounds.

The crystal structure plays a critical role in determining the electronic band structure and, consequently, the material's optical and charge transport properties. For example, studies on cesium and methylammonium bismuth iodides have shown that while they have promising characteristics, their indirect band gaps and high effective masses of charge carriers along certain crystallographic axes can limit their efficiency in photovoltaic applications. researchgate.netdiva-portal.org The dimensionality of the structure, whether it is 0D, 1D, 2D, or 3D, also has a profound impact on the material's properties. researchgate.net

The nature of the chemical bonding within the material is another crucial factor. In complex bismuth iodides, the interaction between bismuth and iodine orbitals, including the influence of the Bi³⁺ 6s² lone pair, can lead to interesting structural and electronic effects. escholarship.org The hybridization of iodine p states with bismuth s states at the valence band edge is a key feature that influences the electronic properties. rsc.org

Pressure-dependent studies offer a powerful tool for probing structure-property relationships. By systematically changing the interatomic distances and bond angles, researchers can observe the resulting changes in the material's optical and electrical properties. For instance, high-pressure studies on Rb₃Bi₂I₉ have shown a continuous decrease in the band gap with increasing pressure, which is attributed to the contraction of Bi-I bonds and changes in Bi-I-Bi bond angles. acs.org Similarly, pressure-induced photoluminescence enhancement and band gap narrowing have been observed in (CH₃NH₃)₃Bi₂I₉. researchgate.net

The table below presents data on the structural and optical properties of several bismuth-iodide compounds, illustrating the connection between their structure and band gap:

CompoundCrystal StructureBand Gap (eV)Reference
BiI₃Hexagonal~1.74 rsc.org
(CH₃NH₃)₃Bi₂I₉ (s-MBI)Hexagonal (P6₃/mmc)~1.8 (indirect) rsc.org
(CH₃NH₃)₂BiI₅ (Ns-MBI)Hexagonal (P6₃/mmc)~2.0 rsc.org
[NH₃(CH₂)₇NH₃][BiI₅]-Low researchgate.net
(EMP)₃(Bi₂I₉)Monoclinic (P2₁/c)2.17 tandfonline.com
[(Phendione)BiI₄]·(Phendione-H)·C₂H₅OHMonoclinic (C2/c)1.93 tandfonline.com
Rb₃Bi₂I₉Monoclinic (P2₁/n)- acs.org

Future research will focus on developing a more comprehensive and predictive understanding of these relationships. This will involve the use of advanced characterization techniques, sophisticated computational modeling, and the synthesis of a wider range of compounds with systematically varied structures. A deeper understanding of how to tune the properties of bismuth-iodide materials through structural control will be essential for their successful application in advanced technologies.

Discovery of New Reactivity and Mechanistic Pathways

The exploration of new reactivity and the elucidation of reaction mechanisms in bismuth chemistry is a burgeoning area of research with the potential to unlock novel synthetic transformations. Traditionally, bismuth compounds have been utilized in non-redox Lewis acid catalysis. nih.gov However, recent discoveries have revealed that bismuth can participate in redox catalysis, opening up new avenues for its application in organic synthesis. nih.gov

A significant breakthrough has been the discovery of a radical oxidative-addition reaction mode for certain bismuth compounds. mpg.de This type of reactivity, where electrons are transferred one at a time, allows for the activation of reagents that are not amenable to classical two-electron mechanisms. mpg.de This has enabled the use of bismuth, a relatively inexpensive and non-toxic element, to mimic the behavior of more expensive and toxic transition metals in cross-coupling reactions, which are fundamental processes in the synthesis of pharmaceuticals and other fine chemicals. mpg.de

The generation and reactivity of low-valent bismuth species, such as "non-stabilized bismuthinidenes" (Bi-R), are at the forefront of this research. europa.eu These highly reactive species, which can possess biradical character, are generated through the controlled homolytic cleavage of bonds in precursor molecules. europa.eueuropa.eu The development of methods to generate and control the reactivity of these species is a key challenge and a major focus of ongoing research. europa.eu

Mechanistic studies are crucial for understanding and optimizing these new reactions. For example, investigations into the light-induced reactions of bismuth iodide complexes have shed light on the formation of I-I bonds, a process relevant to solar energy conversion. acs.org Transient absorption spectroscopy has been used to identify transient intermediates, such as diiodide anions ligated to the bismuth center, providing insights into the reaction pathway. acs.org

The electrochemical synthesis of bismuth iodide and bismuth oxyiodide has also been studied, revealing a pH-dependent reaction mechanism. chemrxiv.orgchemrxiv.org At low pH, free Bi³⁺ ions react with iodide to form bismuth triiodide, while at higher pH, bismuth complexes react to form bismuth oxyiodide. chemrxiv.orgchemrxiv.org

Future research in this area will likely focus on:

The design of new bismuth-based catalysts for a wider range of organic transformations.

The development of novel methods for generating and controlling the reactivity of low-valent bismuth species.

Detailed mechanistic studies using a combination of experimental and computational techniques to unravel the intricacies of these new reaction pathways.

The application of these new synthetic methods to the efficient synthesis of valuable molecules.

The discovery of new reactivity and a deeper understanding of reaction mechanisms will continue to expand the utility of bismuth compounds in both fundamental and applied chemistry.

Q & A

Basic: What are the established protocols for synthesizing bismuth potassium iodide, and how can purity be verified?

Methodological Answer:
this compound (Bi-K-I) can be synthesized via electrochemical methods in aqueous acidic nitrate baths. Key parameters include:

  • pH control : At pH 0.2, Bi³⁺ reacts with electrogenerated iodide ions to form BiI₃, while at pH 2.0, BiOI (bismuth oxyiodide) dominates due to Bi³⁺ complexation with water/ethylene glycol .
  • Characterization : Use X-ray diffraction (XRD) to confirm crystal structure, scanning electron microscopy (SEM) for morphology (e.g., hexagonal plates for BiI₃ or cactus-like BiOI), and UV-Vis spectroscopy to determine optical bandgap (1.7–1.98 eV for BiI₃; 1.85–1.98 eV for BiOI) .
  • Purity verification : Employ potassium iodide spectrophotometry (YS/T 807.9-2012 standard) or redox titrations with sodium thiosulphate after iodide oxidation to iodate .

Basic: How is this compound characterized structurally and chemically in experimental settings?

Methodological Answer:

  • Structural analysis : XRD identifies crystalline phases (e.g., BiI₃ vs. BiOI). SEM reveals surface morphology, critical for applications like photocatalysis .
  • Chemical composition : Energy-dispersive X-ray spectroscopy (EDS) confirms elemental ratios. Solubility tests in potassium iodide solutions distinguish Bi-K-I from decomposition products (e.g., BiOI is less water-soluble) .
  • Optical properties : Diffuse reflectance spectroscopy with Kubelka-Munk analysis calculates indirect bandgaps, essential for photochemical applications .

Advanced: How can researchers design experiments to study the effects of Bi-K-I on leukocyte dynamics, and what statistical considerations are critical?

Methodological Answer:

  • Experimental design :
    • Dosage and timing : Administer Bi-K-I intravenously at varying concentrations (e.g., 0.1–0.7 g/kg) and collect blood samples pre/post-injection at intervals (e.g., 15 min, 24 hr) .
    • Cell counting : Use Thoma-Zeiss hemocytometers for leukocyte counts and Giemsa-stained slides to assess monocyte/polymorphonuclear ratios .
  • Data analysis :
    • Apply ANOVA to compare time-dependent changes in cell counts.
    • Address variability by normalizing data to baseline counts and using replicates (n ≥ 5) to ensure statistical power .

Advanced: How can contradictions in photocatalytic efficiency data for Bi-K-I compounds be resolved?

Methodological Answer:
Contradictions often arise from:

  • Synthesis variability : pH, electrolyte composition, and deposition time affect BiI₃/BiOI ratios. Standardize protocols (e.g., fixed pH 0.2 for BiI₃) and characterize batches via XRD .
  • Experimental conditions : Light intensity, pollutant concentration (e.g., methyl 4-hydroxybenzoate vs. ciprofloxacin), and co-catalysts (e.g., TiO₂) influence efficiency. Use controlled reactors with calibrated light sources .
  • Data normalization : Report efficiency as degradation rate constants (min⁻¹) rather than percentage removal to account for initial concentration differences .

Advanced: What frameworks are recommended for formulating hypothesis-driven research questions on Bi-K-I’s mechanisms?

Methodological Answer:

  • PICOT framework :
    • Population (P) : Target system (e.g., "In aqueous photocatalytic systems...").
    • Intervention (I) : Variable (e.g., "How does BiOI morphology...").
    • Comparison (C) : Control (e.g., "compared to BiI₃...").
    • Outcome (O) : Measurable effect (e.g., "degradation rate of rhodamine B...").
    • Time (T) : Duration (e.g., "over 60 minutes...") .
  • FLOAT method : Link experimental columns (e.g., pH vs. bandgap) to avoid overly broad/narrow questions .

Advanced: How can Bi-K-I be integrated into composite materials for multi-pollutant degradation, and what analytical challenges arise?

Methodological Answer:

  • Composite synthesis : Combine Bi-K-I with TiO₂ or graphene oxide via sol-gel methods. Optimize mass ratios (e.g., 1:1 to 1:5) and anneal at 300–500°C to enhance interfacial charge transfer .
  • Analytical challenges :
    • Cross-interference : Use HPLC-MS to distinguish degradation byproducts of mixed pollutants (e.g., humic acid vs. ciprofloxacin).
    • Stability testing : Monitor Bi leaching via ICP-MS after 5–10 catalytic cycles .

Basic: What standardized methods exist for quantifying bismuth in Bi-K-I compounds?

Methodological Answer:

  • Spectrophotometry : Potassium iodide method (YS/T 807.9-2012) measures Bi³⁺ at 420 nm after iodide complexation .
  • Electrochemical detection : Anodic stripping voltammetry in acidic media (0.1 M HNO₃) with a detection limit of 0.1 ppm .
  • Validation : Cross-check with atomic fluorescence spectrometry (hydride generation-AFS) per YS/T 227.1-2010 .

Advanced: What strategies mitigate decomposition of Bi-K-I in aqueous environments during experiments?

Methodological Answer:

  • Stabilization : Store Bi-K-I in anhydrous KI solutions (1–2 M) to prevent hydrolysis. Use inert atmospheres (N₂/Ar) during synthesis .
  • Real-time monitoring : Employ in-situ Raman spectroscopy to detect early decomposition (e.g., BiOI → Bi₅O₇I peaks) .
  • Alternative formulations : Encapsulate Bi-K-I in mesoporous silica to limit water contact .

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